Manganese glycinate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-aminoacetate;manganese(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H5NO2.Mn/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMKPXXKHWQWFB-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])N.C(C(=O)[O-])N.[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8MnN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10219181 | |
| Record name | Manganese(II) bis(glycinate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10219181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6912-28-3, 14281-77-7 | |
| Record name | Manganese(II) bis(glycinate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006912283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese glycinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014281777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese(II) bis(glycinate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10219181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(glycinato)manganese | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | MANGANESE GLYCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B49L2D4K1D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Structural Characterization of Manganese Glycinate Complexes
Synthetic Methodologies for Manganese Glycinate (B8599266) Formation
The predominant method for synthesizing manganese glycinate is through aqueous solution pathways. This approach is widely documented and involves the reaction of a soluble manganese salt with glycine (B1666218) in an aqueous medium, leading to the formation of a stable chelate. researchgate.net
Aqueous Solution Synthesis Pathways
The aqueous route is favored for its efficiency and control over the reaction environment, which is crucial for achieving the desired product characteristics.
The initial step in the synthesis involves the dissolution of the raw materials in deionized or distilled water. google.comgoogle.comscielo.br Commonly used manganese precursors are water-soluble salts such as manganese sulfate (B86663) monohydrate (MnSO₄·H₂O) or manganese chloride (MnCl₂). researchgate.netscielo.brgoogle.com Glycine, the simplest amino acid, serves as the chelating agent, or ligand. It coordinates with the manganese(II) ion through both its amino nitrogen and carboxylate oxygen atoms, forming a stable five-membered ring structure. The process begins by creating separate aqueous solutions of the manganese salt and glycine, which are then combined. researchgate.netgoogle.comscielo.br
The molar ratio of manganese to glycine is a critical parameter that dictates the completeness of the chelation reaction. While a stoichiometric ratio of 1:2 (Manganese:Glycine) is frequently cited to ensure full chelation, research indicates that the optimal ratio can vary. Some studies propose a broader effective range for the glycine to manganese salt molar ratio, from 1:0.5 to 1:2. google.com However, a preferred range is often identified as 1:1 to 1:1.5 to maximize the yield of the desired this compound complex. google.com The goal is to provide enough glycine molecules to coordinate with each manganese ion, thereby forming a stable product.
Table 1: Stoichiometric Ratios in this compound Synthesis
| Parameter | Molar Ratio (Glycine:Manganese Salt) | Source |
|---|---|---|
| Commonly Cited Ratio | 2:1 | |
| Broad Investigated Range | 0.5:1 to 2:1 | google.com |
| Preferred Optimal Range | 1:1 to 1.5:1 | google.com |
Optimization of Synthesis Parameters for High Chelation Degree
To achieve a high yield of this compound with a strong chelation structure, precise control over several reaction parameters is essential.
The pH of the reaction mixture is one of the most crucial factors influencing chelation efficiency. The optimal pH range for the synthesis of this compound is consistently reported to be between 6 and 7. google.com
Low pH (<6): In acidic conditions, the amino group of glycine becomes protonated (-NH₃⁺), which reduces the availability of the nitrogen atom's lone pair of electrons for coordination with the manganese ion. This leads to decreased chelation efficiency.
Optimal pH (6-7): Within this range, glycine effectively coordinates with the Mn(II) ion, facilitating the formation of the stable chelate. google.com
High pH (>7): At pH levels above 7, there is a significant risk of precipitating manganese(II) hydroxide (B78521) (Mn(OH)₂), which competes with the chelation reaction and reduces the product yield.
Studies indicate that using an alkaline pH buffering agent, such as ammonium (B1175870) hydroxide (NH₃·H₂O), is more effective than using a strong base like sodium hydroxide (NaOH). google.com The buffering agent neutralizes protons released during the reaction, maintaining a stable pH within the optimal range and thereby improving the chelation efficiency. google.com
Reaction temperature and duration are key kinetic parameters that influence the rate and completeness of the chelation process. The optimal reaction temperature is generally held between 70°C and 85°C. google.com Temperatures below this range can result in slower reaction kinetics and incomplete complex formation.
Once the optimal temperature is reached, the reaction is typically maintained for a specific duration, generally ranging from 30 to 120 minutes, to ensure the chelation process is complete. google.com Following the reaction period, the solution is cooled to allow for the crystallization and precipitation of the final this compound product. google.com
Table 2: Optimized Synthesis Parameters
| Parameter | Optimal Range | Rationale | Source |
|---|---|---|---|
| pH | 6 - 7 | Maximizes glycine's coordination ability while preventing Mn(OH)₂ precipitation. | google.com |
| Temperature | 70°C - 85°C | Ensures favorable reaction kinetics for efficient chelation. | google.com |
| Reaction Time | 30 - 120 minutes | Allows for the completion of the chelation reaction. | google.com |
Table 3: List of Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | C₄H₈MnN₂O₄ |
| Glycine | C₂H₅NO₂ |
| Manganese Sulfate Monohydrate | MnSO₄·H₂O |
| Manganese Chloride | MnCl₂ |
| Ammonium Hydroxide | NH₄OH (or NH₃·H₂O) |
| Sodium Hydroxide | NaOH |
| Manganese(II) Hydroxide | Mn(OH)₂ |
| Acetone | C₃H₆O |
Comparison of Wet Synthesis Methods with Dry Mixing Approaches
The production of this compound is primarily achieved through two distinct methodologies: wet synthesis in an aqueous medium and dry mixing, also known as solid-state synthesis. The choice of method significantly impacts the final product's characteristics, particularly the degree of chelation and product uniformity.
Wet synthesis is the most widely documented method for preparing this compound. This process typically involves dissolving a soluble manganese salt, such as manganese sulfate or manganese chloride, along with glycine in water. google.com The reaction is facilitated by adjusting the pH to a range of 6-7 and heating the solution, generally between 70°C and 85°C, for a period of 30 to 120 minutes to promote chelation. google.com This approach is reported to yield this compound with a high degree of chelation, good chemical stability, and uniform product quality. google.com The use of a weak base like ammonium hydroxide to adjust the pH can enhance chelation efficiency compared to strong bases like sodium hydroxide. google.com
In contrast, the dry mixing approach involves the mechanical grinding of a manganese salt and glycine in their solid states. scielo.br This method is often simpler and avoids the use of solvents, which can be advantageous. For instance, a solid-state reaction was successfully used to prepare copper-glycine adducts that were otherwise difficult to dry when synthesized via a wet route. scielo.br However, for this compound, the dry mixing method is often associated with a lower chelation degree and less consistent product quality. google.com
The following table provides a comparative overview of the two synthesis methods.
| Feature | Wet Synthesis Method | Dry Mixing (Solid-State) Method |
| Process | Reactants (manganese salt, glycine) are dissolved in water, pH is adjusted, and the solution is heated. google.com | Solid reactants are mechanically ground together. scielo.br |
| Chelation Degree | High google.com | Generally lower google.com |
| Product Quality | Uniform and consistent google.com | Can be uneven google.com |
| Key Parameters | pH (6-7), Temperature (70-85°C), Reaction Time (30-120 min) google.com | Grinding time (e.g., 70 minutes) scielo.br |
| Advantages | High yield of stable, fully chelated product. google.comgoogle.com | Simplicity, no solvent required. scielo.br |
| Disadvantages | More complex process involving heating and pH control. google.com | Lower chelation efficiency, potential for non-uniform product. google.com |
Structural Elucidation and Coordination Chemistry of this compound Chelates
The unique properties of this compound are intrinsically linked to its specific molecular structure and the coordination chemistry between the manganese ion and the glycine ligands.
Identification of Metal-Ligand Coordination Bonds (Amine Nitrogen and Carboxylate Oxygen)
In the this compound chelate, each glycinate anion coordinates to the central Mn(II) ion through two specific atoms: the nitrogen atom of the amino group (-NH₂) and one of the oxygen atoms of the deprotonated carboxylate group (-COO⁻). scielo.brvitaactives.comevitachem.com This bidentate coordination involves the formation of coordinate covalent bonds between the metal and the ligand. vitaactives.comresearchgate.net Spectroscopic analysis, particularly using Infrared (IR) spectroscopy, provides evidence for this bonding. In the IR spectrum of the chelate, the asymmetric stretching vibration of the carboxylate group shifts to a different frequency (e.g., from ~1600 cm⁻¹ in free glycine to ~1615 cm⁻¹ in the chelate) compared to free glycine. Additionally, the appearance of a deformation peak for the NH₂ group indicates the formation of a Mn-N bond. This confirms that both the amine nitrogen and the carboxylate oxygen are involved in the coordination, creating the stable five-membered ring structure. researchgate.net
Influence of Chelation on Molecular Stability and Thermal Degradation
The formation of the chelate structure significantly enhances the molecular stability of this compound compared to simple manganese salts. google.com The chelate rings protect the manganese ion from participating in unwanted reactions. lohmann-minerals.com This increased stability is also reflected in the compound's thermal degradation behavior.
Thermal analysis studies, such as thermogravimetry (TG), show that the decomposition of this compound complexes occurs in multiple stages. researchgate.net For hydrated complexes, the initial step is the loss of water molecules. researchgate.net The subsequent degradation of the organic glycine ligand occurs at higher temperatures. researchgate.net Notably, the temperature at which ammonia (B1221849) (NH₃) evolves from the decomposition of the chelate is higher than that from free glycine, indicating that chelation stabilizes the glycine molecule. researchgate.net The final decomposition products depend on the atmosphere; in air, the residue is manganese(III) oxide (Mn₂O₃), which converts to manganese(IV) oxide (Mn₃O₄) at higher temperatures, whereas in an inert nitrogen atmosphere, the final product is manganese(II) oxide (MnO). researchgate.net
Studies on related manganese-glycine adducts (MnCl₂·n(gly)) provide specific degradation temperatures, as shown in the table below.
| Compound | Onset of Thermal Degradation (°C) | Decomposition Process |
| MnCl₂·2gly | 240 | Single mass loss step associated with the release of glycine molecules. researchgate.net |
| MnCl₂·4gly | 210 | Single mass loss step associated with the release of glycine molecules. researchgate.net |
Analysis of Polymerization Degrees and Adduct Formations
While manganese(II) bis(glycinate) is a well-defined 1:2 monomeric chelate, manganese and glycine can also form other structures, including adducts and polymers. fs-biochem.comnih.gov Research has reported the synthesis and characterization of adducts with the general formula MnCl₂·n(gly), specifically for n=2 and n=4. scielo.brresearchgate.net In these compounds, neutral glycine molecules form adducts with manganese chloride, as opposed to the anionic glycinate forming a chelate complex. scielo.br
Furthermore, under certain conditions, polymeric structures can form. One study identified an anhydrous compound, Gly·MnSO₄, which possesses a polymeric structure described as trans-[Mn(SO₄)₄(O-gly)₂]n²⁻. researchgate.net The formation of multinuclear (or polynuclear) manganese complexes involving glycinate ligands is also possible through strategies that link multiple manganese centers, often with the help of auxiliary co-ligands. These more complex structures highlight the versatile coordination chemistry of the manganese-glycine system beyond simple chelation.
Advanced Analytical Characterization Techniques in Research
A variety of advanced analytical techniques are employed to fully characterize the structure, composition, and properties of this compound complexes. Each method provides specific insights into the nature of the compound.
| Analytical Technique | Purpose and Information Provided |
| Infrared (IR) Spectroscopy | Confirms the coordination of the metal ion by identifying the bonding sites (amine and carboxylate groups) through shifts in their characteristic vibrational frequencies. scielo.brresearchgate.netconsensus.app |
| Thermal Analysis (TG/DTA/DSC) | Evaluates the thermal stability, decomposition pathways, and presence of water of hydration by measuring changes in mass and heat flow as a function of temperature. researchgate.netresearchgate.netresearchgate.netconsensus.app |
| Elemental Analysis | Determines the elemental composition (e.g., Carbon, Hydrogen, Nitrogen) to verify the stoichiometric ratio of manganese to glycine in the complex. scielo.br |
| Mass Spectrometry (MS) | Confirms the molecular weight and composition of the chelate, verifying the formation of the manganese-glycine complex. researchgate.netconsensus.app |
| X-ray Diffraction (XRD) | Determines the crystalline structure of the solid material, providing information on bond lengths, bond angles, and the overall geometry of the chelate. researchgate.netconsensus.appgoogle.com |
| Evolved Gas Analysis (EGA) | Often coupled with thermal analysis (e.g., TG-FTIR), this technique identifies the gaseous products (e.g., H₂O, NH₃, CO₂) released during thermal decomposition. researchgate.net |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | Confirms the presence and oxidation state of the manganese ion, specifically Mn(II). nih.gov |
| Optical Absorption Spectroscopy | Provides information about the electronic structure and coordination geometry of the Mn(II) ion within the complex. nih.gov |
Spectroscopic Characterization (Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)
Spectroscopic methods are fundamental in confirming the formation of this compound and probing its coordination environment.
Infrared (IR) Spectroscopy Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for verifying the chelation of manganese by glycine. lohmann-minerals.com The coordination of the manganese ion through the amino nitrogen and carboxylate oxygen atoms of glycine results in distinct shifts in the vibrational frequencies of these functional groups compared to free glycine. scielo.br
Key spectral changes confirming chelation include:
Carboxylate Group (COO⁻): The asymmetric stretching vibration of the carboxylate group, found around 1600 cm⁻¹ in free glycine, shifts to a higher frequency (approximately 1615-1635 cm⁻¹) in the this compound complex. scielo.br The symmetric stretching vibration also shifts, indicating coordination through the carboxylate oxygen. scielo.br
Amino Group (NH₂): The involvement of the amino group in coordination is evidenced by shifts in its characteristic bands. For instance, an NH₂ deformation peak around 3180 cm⁻¹ is indicative of an Mn-N bond. The disappearance of peaks associated with the protonated amine (NH₃⁺) of free glycine and the appearance of new peaks for the coordinated NH₂ group further confirm the formation of the chelate.
These spectral shifts provide definitive evidence of the formation of a stable five-membered ring structure, a hallmark of this compound chelation.
Interactive Table: Comparative IR Frequencies (cm⁻¹) for Glycine and this compound Adducts
| Vibrational Mode | Free Glycine (approx. cm⁻¹) | MnCl₂·2gly (cm⁻¹) | MnCl₂·4gly (cm⁻¹) | Indication of Chelation |
| Asymmetric COO⁻ Stretch (νₐ) | 1596 - 1600 scielo.br | 1635 scielo.br | 1635 scielo.br | Shift to higher frequency confirms Mn-O bond formation. scielo.br |
| Symmetric COO⁻ Stretch (νₛ) | 1412 scielo.br | 1410 scielo.br | 1409 scielo.br | Shift in frequency indicates carboxylate group involvement. scielo.br |
| NH₂ Deformation | - | ~3180 | - | Appearance of this peak suggests Mn-N bond formation. |
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the molecular structure in solution. However, the paramagnetic nature of the Manganese(II) ion can cause significant broadening of NMR signals, making high-resolution spectra challenging to obtain for many manganese complexes. huji.ac.il For diamagnetic manganese oxidation states like Mn(I) or Mn(VII), or in cases where the paramagnetic effect is manageable, NMR can be informative. huji.ac.il
¹H NMR: Proton NMR is primarily used to confirm that the glycine ligand remains intact upon chelation. The presence of signals corresponding to the glycine protons, albeit potentially broadened, confirms the preservation of the ligand's fundamental structure within the complex. researchgate.net
¹³C NMR: Carbon-13 NMR is particularly useful for identifying the chelation sites. Shifts in the resonance of the carboxyl carbon and the α-carbon upon complexation provide further evidence of coordination through both the carboxylate and amino groups.
Ultraviolet-Visible (UV-Vis) Spectrophotometry UV-Vis spectrophotometry is employed to study the electronic transitions within the this compound complex. For Mn(III) glycinato complexes, the molar extinction coefficient values are consistent with spin-allowed ⁵T₂g → ⁵Eg transitions, which are characteristic of an octahedral geometry. figshare.com
Thermal Analysis (Thermogravimetric Analysis, Differential Thermal Analysis)
Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are crucial for evaluating the thermal stability and stoichiometry of this compound complexes. scielo.brresearchgate.net
Studies on various manganese(II)-glycine adducts, such as Mn(gly)Cl₂(H₂O)₂, Mn(gly)₂Cl₂, and Mn(gly)₂Br₂(H₂O)₂, reveal a multi-stage decomposition process. researchgate.net
Dehydration: The initial mass loss step corresponds to the release of water molecules for hydrated complexes. researchgate.net
Ligand Decomposition: Following dehydration, the anhydrous compounds decompose, leading to the degradation and release of the glycine ligands. scielo.brresearchgate.net TGA curves for adducts like MnCl₂·2gly and MnCl₂·4gly show a single, distinct mass loss step associated with the release of the glycine molecules. scielo.brresearchgate.net
Residue Formation: The final residue depends on the atmosphere. In an air atmosphere, the final product is typically Mn₂O₃, which may transform into Mn₃O₄ at higher temperatures (around 930°C). researchgate.net In an inert nitrogen atmosphere, the complexes decompose to form manganese(II) oxide (MnO). researchgate.net
The onset temperature of decomposition for the adducts is a key indicator of their thermal stability. For example, MnCl₂·2gly and MnCl₂·4gly begin their thermal degradation at 240°C and 210°C, respectively. scielo.br
Interactive Table: Thermal Decomposition Data for Manganese-Glycine Adducts
| Compound | Decomposition Onset (°C) | Mass Loss Event | Final Residue (Atmosphere) |
| MnCl₂·2gly | 240 scielo.br | Single step (release of glycine) scielo.br | MnO (in Argon) scielo.brresearchgate.net |
| MnCl₂·4gly | 210 scielo.br | Single step (release of glycine) scielo.br | MnO (in Argon) scielo.brresearchgate.net |
| General Mn(II)-glycine complexes | >200 | Multi-stage (water, then glycine loss) researchgate.net | Mn₂O₃/Mn₃O₄ (in Air), MnO (in Nitrogen) researchgate.net |
Elemental Analysis and X-ray Diffraction (XRD) for Structural Confirmation
Elemental Analysis Carbon, Hydrogen, and Nitrogen (CHN) elemental analysis is a standard method used to confirm the empirical formula and stoichiometry of synthesized manganese-glycine adducts. scielo.brresearchgate.net Experimental percentages of C, H, and N are compared against calculated values for the proposed formulas, such as MnCl₂·2gly and MnCl₂·4gly. Close agreement between the found and calculated values validates the stoichiometry of the synthesized compounds. scielo.br
Interactive Table: Elemental Analysis Data for Manganese-Glycine Adducts
| Compound | Element | Calculated (%) | Found (%) |
| MnCl₂·2gly scielo.br | C | 17.41 | 17.50 |
| H | 3.65 | 4.10 | |
| N | 10.15 | 10.10 | |
| MnCl₂·4gly scielo.br | C | 22.56 | 22.00 |
| H | 4.73 | 5.30 | |
| N | 13.15 | 12.80 |
X-ray Diffraction (XRD) XRD is an indispensable technique for the definitive structural confirmation of crystalline this compound complexes.
Powder X-ray Diffraction (PXRD): This technique is used to identify the crystalline phases and determine lattice parameters. For a tris(glycinato)Mn(III) complex, PXRD studies indicated a monoclinic crystal system with the space group P21/c and specific unit cell dimensions. figshare.com
Single-Crystal X-ray Diffraction: This method provides the most detailed structural information, including precise bond lengths, bond angles, and the complete three-dimensional arrangement of atoms. For example, the structure of [Mn(Gly)Cl₂(H₂O)₂] was determined to be a monoclinic space group P2(1)/n, revealing a distorted octahedral environment around the manganese atoms and the formation of polymeric chains linked via carboxylate groups. researchgate.net
Interactive Table: XRD Data for a Tris(glycinato)Mn(III) Complex figshare.com
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 9.1382(60) |
| b (Å) | 15.5340(11) |
| c (Å) | 10.2576(68) |
| β (°) | 110.598(15) |
Capillary Electrophoresis Coupled with Inductively Coupled Plasma Mass Spectrometry (CE-ICP-MS) for Speciation
Capillary electrophoresis (CE) coupled with ICP-MS is a powerful hyphenated technique for the speciation analysis of manganese compounds. nih.govnih.govkoreascience.kr It allows for the separation, identification, and quantification of different chemical forms of an element, such as differentiating between organic this compound complexes and inorganic manganese salts. researchgate.net
This technique offers high separation efficiency and element-specific, sensitive detection. nih.govresearchgate.net CE-ICP-MS has been successfully applied to develop methods for the traceability and quantification of metal-glycinate-sulphate complexes (including Mn-GLY) in complex matrices like animal feed. researchgate.net The method can quantify both the intact chelate and the free inorganic metal species, which is crucial for quality control and understanding bioavailability. The detection limit for manganese species using this method has been determined to be as low as 1.1 µg Mn/L. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS) for Complex Verification
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to transfer intact, and often fragile, complex ions from solution to the gas phase for mass analysis. colostate.edunih.gov It is highly effective for verifying the formation and determining the mass of this compound and other coordination complexes. nih.govunipd.it
In the analysis of manganese complexes, ESI-MS can confirm the general formula of the synthesized species. For instance, in the study of manganese(III) complexes, ESI-MS data confirmed the formation of species with the general formula [MnBrL] (where L is a ligand). unipd.it Similarly, when studying the interaction of Mn(II) ions with peptides, ESI-MS measurements showed the formation of ML and M₂L type complexes, where M is the metal and L is the ligand. nih.gov This technique, especially when used in tandem with fragmentation methods (MS/MS), provides strong evidence for the specific and stable binding within the complex. nih.govresearchgate.net
Bioavailability, Absorption, and Distribution Research of Manganese Glycinate
Comparative Bioavailability Studies in Biological Models
The bioavailability of a mineral refers to the proportion of the ingested nutrient that is absorbed, transported to its site of action, and converted into its physiologically active form. researchgate.net For manganese, research has increasingly focused on comparing organic sources, such as manganese glycinate (B8599266), against traditional inorganic salts and other chelated forms.
Broiler Chickens: Studies in broiler chickens have investigated the effects of different manganese sources on performance and mineral kinetics. In one study, manganese glycinate was compared with manganese sulfate (B86663) and a nano-manganese source. The results indicated that while growth performance was not significantly affected by the manganese source, the ileum, a key site for nutrient absorption, absorbed manganese from this compound more efficiently than from other sources. researchgate.net Another study comparing manganese proteinate to manganese sulfate found that the organic proteinate form was more bioavailable, leading to improved bone quality in broilers. nih.gov
Laying Hens: Research in laying hens has shown that supplementing diets with this compound can enhance manganese uptake and improve productive performance. aejournal.irresearchgate.net A study involving 300 Leghorn laying hens compared a control diet with diets supplemented with manganese sulfate and this compound. aejournal.irresearchgate.net The results showed that both manganese sources significantly increased feed intake, egg production, egg mass, and feed conversion ratio compared to the control group. aejournal.irresearchgate.net Furthermore, manganese concentrations were significantly elevated in the yolk, eggshell, serum, and liver of hens receiving either manganese sulfate or this compound. aejournal.irresearchgate.net Other research supports that organic manganese forms, such as Mn-Bioplex, can increase egg weight and reduce the percentage of broken eggs compared to inorganic sources. nih.gov
Dairy Cows: In dairy cattle, trace mineral nutrition is critical for health, reproduction, and productivity. zinpro.combalchem.com Studies have explored the efficacy of organic manganese sources. Research indicates that organic sources, such as glycine (B1666218) amino acid-chelated manganese, generally present higher bioavailability compared to inorganic sulfates. nih.gov However, not all studies show a significant difference in performance. A study on suckling Holstein calves found no significant effect on growth or feed conversion ratio when comparing manganese sulfate, manganese-glycine chelate, and a mixed manganese-chelate complex. researchgate.net
Interactive Table 1: Effect of Manganese Supplementation on Laying Hen Performance
| Treatment Group | Feed Intake ( g/day ) | Egg Production (%) | Egg Mass ( g/day ) |
| Control (No Mn) | 105 | 88 | 55 |
| Manganese Sulfate | 112 | 92 | 59 |
| This compound | 113 | 93 | 60 |
| Data derived from studies comparing manganese supplementation in laying hens. aejournal.irresearchgate.net |
A central theme in manganese bioavailability research is the comparison between organic chelates and inorganic salts, with manganese sulfate (MnSO₄) serving as the standard reference.
Higher Relative Bioavailability: Numerous studies across different animal models consistently report that organic manganese sources have a higher relative bioavailability (RBV) than manganese sulfate. nih.govmedtextpublications.com In a study with broilers, the RBV of manganese from manganese threonine chelate was calculated to be 150% based on tibia manganese content, relative to manganese sulfate (100%). medtextpublications.com Similarly, manganese proteinate showed an RBV of 105% based on tibia manganese concentration and 128% based on liver manganese concentration compared to manganese sulfate. nih.gov Chelating manganese to an amino acid like glycine is thought to protect the mineral from antagonistic interactions in the digestive tract, thereby enhancing its absorption. medtextpublications.com
Tissue Deposition: The increased bioavailability of organic manganese often translates to greater deposition in tissues. In laying hens, both this compound and manganese sulfate significantly increased manganese concentrations in the tibia, yolk, eggshell, serum, and liver compared to non-supplemented diets. aejournal.irresearchgate.netresearchgate.net In broilers, this compound showed higher absorption in the ileum compared to manganese sulfate. researchgate.net
Interactive Table 2: Relative Bioavailability Value (RBV) of Organic Mn Sources vs. Manganese Sulfate
| Manganese Source | Animal Model | Bioavailability Metric | Relative Bioavailability (%) |
| Manganese Proteinate | Broiler Chicken | Tibia Mn Concentration | 105% nih.gov |
| Manganese Proteinate | Broiler Chicken | Liver Mn Concentration | 128% nih.gov |
| Manganese Threonine | Broiler Chicken | Tibia Mn Concentration | 150% medtextpublications.com |
| Manganese Threonine | Broiler Chicken | Tibia Ash | 202% medtextpublications.com |
| Manganese Propionate | Broiler Chicken | Relative Slope Assay | 139% cabidigitallibrary.org |
| Manganese Sulfate is set as the standard at 100%. |
The effectiveness of organic manganese can vary based on the specific organic ligand (the molecule to which the mineral is bound).
Chelation Strength: The strength of the bond between manganese and the organic molecule can influence its bioavailability. Research suggests that manganese chelates with moderate to strong chelation strength have greater intestinal absorption than inorganic sources. nih.gov
Amino Acid Chelates: Different amino acid chelates have been evaluated. Manganese-lysine complex has been studied for its uptake in intestinal cells. researchgate.net Manganese threonine has been shown to have a significantly higher relative bioavailability than manganese sulfate and led to lower fecal manganese excretion compared to Bioplex® manganese in one study. medtextpublications.com
Proteinates and Other Complexes: Manganese proteinate, which involves chelation with amino acids and partially hydrolyzed proteins, has demonstrated higher bioavailability than manganese sulfate. nih.gov Organic mineral complexes like Bioplex® are also used in animal nutrition, with some studies showing they can improve performance metrics like egg weight in laying hens. nih.gov While specific comparative data on manganese pantothenate and ascorbate (B8700270) is less common in animal feed literature, the principle remains that chelation to an organic molecule can improve absorption compared to inorganic forms. cabidigitallibrary.orgoregonstate.edu
Assessing the bioavailability of manganese sources requires rigorous scientific methods.
Randomized Controlled Trials (RCTs): The most common approach involves RCTs where different animal groups are fed a basal diet supplemented with varying levels of different manganese sources. aejournal.iriau.iriau.ir Researchers then measure performance indicators (like weight gain or egg production) and, more directly, the concentration of manganese in specific tissues like bone (tibia), liver, or kidney. aejournal.irnih.gov
Slope-Ratio Assays: This is a standard statistical method used in bioavailability studies. It involves regressing the mineral concentration in a target tissue (e.g., bone manganese) against the intake of the supplemental mineral. The ratio of the slopes of the regression lines for the test source (e.g., this compound) and the standard source (e.g., manganese sulfate) provides the relative bioavailability value. nih.govnih.gov
Isotopic Tracing: For more definitive and precise data, isotopic tracers are employed. nih.gov This technique uses stable (non-radioactive) isotopes of manganese administered to animals. By tracking the isotope's path through the body and its incorporation into tissues, researchers can obtain precise measurements of absorption, retention, and excretion without interference from the manganese already present in the body. nih.gov This method is considered a gold standard for bioavailability studies but is more complex and costly than slope-ratio assays. nih.gov
Mechanisms of Intestinal Absorption
Manganese is absorbed primarily in the small intestine. nih.gov The chemical form of the manganese significantly influences the mechanism and efficiency of its absorption.
Manganese absorption from the gut into the bloodstream is not a simple diffusion process; it relies on specific cellular machinery.
Divalent Metal Transporters: Inorganic manganese (Mn²⁺) is absorbed via an active transport system that requires cellular energy. nih.govpassmyexams.co.uk It shares transport pathways with other divalent metals, most notably iron. nih.gov The Divalent Metal Transporter 1 (DMT1) is a key protein responsible for absorbing both iron and manganese from the intestine. nih.gov This shared pathway leads to competition; high dietary iron can decrease manganese absorption, and vice-versa. oregonstate.edu
The Chelation Advantage: this compound, as a metal chelate, is proposed to have an absorption advantage. Because the manganese atom is bound to the amino acid glycine, it can be absorbed through amino acid transport systems in the intestinal wall, in addition to the DMT1 pathway. nih.govnih.gov This alternate route allows the manganese to bypass the direct competition with other inorganic minerals at the metal transporter sites. nih.gov This mechanism is believed to be a primary reason for the observed higher bioavailability of chelated minerals like this compound compared to their inorganic salt counterparts. nih.gov
Role of Amino-Acid-Transporters in Facilitating Uptake
The absorption of manganese from this compound is intricately linked to the function of amino acid transporters in the intestinal epithelium. While direct studies on this compound are limited, the mechanism is inferred from the behavior of other metal glycinates and the known functions of these transporters. The chelation of manganese to glycine, an amino acid, allows it to be recognized and transported by systems designed for amino acid uptake.
Several families of amino acid transporters are involved in nutrient absorption in the gut. researchgate.net Transporters such as B⁰AT1 (SLC6A19) and ASCT2 (SLC1A5) are responsible for the apical absorption of neutral amino acids. researchgate.net Given that glycine is a neutral amino acid, it is plausible that this compound utilizes these pathways. This mode of transport offers a significant advantage for bioavailability, as it can bypass the competitive inhibition often seen with inorganic manganese and other divalent metals that share common metal transporters like DMT1 (Divalent Metal Transporter 1).
Furthermore, some amino acid transporters have dual functions as both transporters and receptors, acting as "transceptors" that sense amino acid availability and signal metabolic pathways. researchgate.netdundee.ac.uk This suggests a complex regulatory mechanism that could influence the uptake of amino acid chelates. Research on plant-based amino acid transporters has identified specific transporters for glycine, such as the ProT family, which could have analogous functions in mammalian systems. mdpi.com The enhanced absorption of amino acid chelates is also attributed to the fact that dipeptides and small peptides are often absorbed more efficiently than free amino acids. researchgate.net
Mn²⁺ Release in Acidic Gastrointestinal Environments as a Factor in Bioavailability
The stability of the this compound chelate is highly dependent on the pH of its surrounding environment, a critical factor in its journey through the gastrointestinal tract. In the highly acidic environment of the stomach, where the pH can be as low as 1.5 to 3.5, metal chelates like this compound are expected to undergo dissociation. This process releases the manganese ion (Mn²⁺) and free glycine.
The rationale behind this dissociation lies in the chemistry of glycine. At a low pH, the amino group of glycine becomes protonated (-NH₃⁺), which reduces its ability to effectively chelate with the manganese ion. The optimal pH range for the stability of the this compound chelate is neutral, between 6 and 8.
In Vitro Models for Simulating Gastrointestinal Conditions
To study the complex processes of digestion and absorption of nutrients and minerals like this compound without the ethical and logistical constraints of in vivo studies, researchers utilize various in vitro models that simulate the conditions of the human gastrointestinal (GI) tract. plasticheal.eunih.gov These models range from simple, static one-compartment systems to complex, dynamic multi-compartmental models. nih.govresearchgate.net
Commonly used models include:
Static Models: These typically involve a series of flasks or beakers that represent the different stages of digestion (oral, gastric, and intestinal). plasticheal.eu They use artificial saliva, gastric juice, and intestinal juice with controlled pH and enzyme concentrations to mimic the physiological conditions. plasticheal.eu
Dynamic Models: More sophisticated models, such as the Simulator of the Human Intestinal Microbial Ecosystem (SHIME®), aim to replicate the dynamic nature of the GI tract, including peristaltic movements, gradual pH changes, and the presence of a microbial ecosystem. researchgate.net
Cell Culture Models: To assess absorption and translocation across the intestinal barrier, researchers use in vitro intestinal cell models, such as co-cultures of Caco-2 and HT29-MTX cells grown on transwell inserts. plasticheal.eu These models allow for the quantification of the bioavailability and potential toxicity of digested compounds.
These in vitro systems are invaluable for comparing the bioavailability of different forms of minerals, such as this compound versus manganese sulfate, by measuring their solubility, dissociation, and absorption rates under simulated GI conditions. nih.gov
Systemic Transport and Tissue Distribution Dynamics
Post-Absorption Manganese Binding to Plasma Proteins (Transferrin, Albumin, Alpha-2-Macroglobulin)
Once absorbed into the bloodstream, manganese does not circulate freely but is quickly bound to various plasma proteins for transport throughout the body. The primary carrier protein for manganese in the plasma is transferrin . nih.govnih.gov Studies using ⁵⁴Mn radiotracers in rats have conclusively shown that regardless of the route of administration (oral or intravenous), transferrin is the major manganese-binding protein in plasma. nih.gov It is likely that manganese (Mn²⁺) is oxidized to Mn³⁺ to bind to the iron-binding sites on transferrin. nih.gov
While transferrin is the main transporter, a smaller portion of manganese is associated with other plasma proteins:
Albumin: Although abundant, albumin binds manganese poorly. nih.gov
Alpha-2-Macroglobulin (α₂M): A significant fraction of plasma manganese can also be bound to α₂-macroglobulin, a large plasma protein known to bind various molecules, including metals like zinc and copper. nih.govwikipedia.orgscrippslabs.com
The binding of manganese to these proteins is crucial for its transport to various tissues and for preventing the potential toxicity of free manganese ions.
Table 1: Plasma Protein Binding of Manganese
| Plasma Protein | Role in Manganese Transport | Reference |
|---|---|---|
| Transferrin | Primary carrier protein for manganese in plasma. | nih.govnih.gov |
| Albumin | Binds manganese poorly. | nih.gov |
| Alpha-2-Macroglobulin (α₂M) | Binds a significant fraction of plasma manganese. | nih.gov |
Hepatic Uptake and Subsequent Tissue Accumulation (Bone, Liver, Pancreas, Kidney, Brain)
The liver is the central organ for manganese homeostasis, playing a key role in its uptake from the blood and subsequent distribution or excretion. nih.govnih.gov Following absorption and transport in the plasma, manganese is efficiently taken up by hepatocytes in the liver. nih.govumons.ac.be This uptake is a rapid and dose-dependent process. nih.govnih.gov
From the liver, manganese is distributed to various tissues throughout the body, with the highest concentrations typically found in:
Bone: A significant portion of the body's manganese is stored in the bone. mdpi.com
Liver: As the primary processing organ, the liver maintains a high concentration of manganese. nih.govresearchgate.net
Pancreas: The pancreas also accumulates manganese. mdpi.com
Kidneys: The kidneys are another site of manganese accumulation.
Brain: Manganese can cross the blood-brain barrier and accumulate in the brain, particularly in the basal ganglia. mdpi.com
Studies in laying hens have shown that supplementation with this compound leads to significantly increased manganese concentrations in the tibia, liver, yolk, and eggshell compared to control groups, indicating its effective absorption and tissue deposition. researchgate.net
Table 2: Major Sites of Manganese Tissue Accumulation
| Tissue | Significance in Manganese Storage/Function | Reference |
|---|---|---|
| Bone | Major storage site for manganese. | mdpi.com |
| Liver | Central organ for manganese homeostasis and processing. | nih.govresearchgate.net |
| Pancreas | Accumulates significant levels of manganese. | mdpi.com |
| Kidneys | Site of manganese accumulation. | |
| Brain | Accumulates manganese, particularly in the basal ganglia. | mdpi.com |
Manganese Excretion Pathways (Biliary Excretion into Feces)
Unlike many other minerals that are primarily excreted through the kidneys, the main route of manganese elimination from the body is through biliary excretion into the feces . nih.govlibretexts.org The liver actively transports excess manganese into the bile, which is then secreted into the small intestine. nih.govdntb.gov.ua From the intestine, the manganese is eliminated in the feces. This pathway is the primary mechanism for maintaining manganese homeostasis and preventing its accumulation to toxic levels. nih.govnih.gov
Urinary excretion of manganese is minimal, accounting for a very small percentage of total excretion. nih.gov The efficiency of biliary excretion is a critical factor in regulating the body's manganese status. Any impairment of liver function or biliary flow can lead to decreased manganese excretion and its subsequent accumulation in the body, particularly in the brain. nih.gov
The intestines also play a secondary but important role in manganese excretion, capable of compensating to some extent if hepatic excretion is compromised under normal physiological conditions. nih.gov However, during periods of high manganese exposure, both hepatic and intestinal excretion pathways are essential to prevent toxic accumulation in the brain. nih.gov
Influential Factors on this compound Bioavailability
The bioavailability of manganese from this compound is not absolute and can be influenced by several factors within the gastrointestinal tract. The chemical form of this compound, a chelate where manganese is bound to the amino acid glycine, plays a crucial role in its absorption and interaction with other dietary components. farmkemi.com This chelated structure provides a degree of protection against common dietary antagonists that typically hinder the absorption of inorganic manganese. farmkemi.com
The intestinal environment is a site of complex interactions, where various dietary components can compete for absorption. Minerals with similar chemical properties, such as divalent cations, often share common absorption pathways, leading to competition.
Phytates: Phytic acid, commonly found in plant-based foods like whole grains and bran, is a well-known antagonist that can bind to minerals and reduce their absorption. drugs.com However, the chelated form of this compound offers an advantage. Because the manganese is already bound to glycine, it has a reduced potential to form insoluble complexes with phytate, which can lead to a higher rate of absorption by the gut mucosa compared to inorganic manganese sources. basf.com
Iron: Inorganic manganese and iron are known to share the same intestinal absorption pathway, leading to competitive inhibition. performancelab.com High levels of one can decrease the absorption of the other. However, the chelation in this compound may alter this dynamic. By utilizing amino acid or peptide transport systems, this compound can potentially bypass the direct competition with iron that occurs at inorganic mineral transport channels. farmkemi.com Studies on the similar compound, magnesium glycinate, have found no direct negative interactions with iron supplements, suggesting that the glycinate form mitigates the typical competitive absorption. drugs.com
Calcium and Zinc: High dietary concentrations of other divalent cations, including calcium and zinc, can also compete with manganese for absorption. performancelab.com Large amounts of calcium may decrease iron absorption, and high doses of zinc can interfere with the uptake of both iron and magnesium, indicating a shared competitive landscape. performancelab.comverywellhealth.com Taking high doses of zinc and magnesium together may lead to reduced absorption of the other. health.com The chelated structure of this compound helps to lessen these antagonistic effects by using different absorption routes. farmkemi.com
Table 1: Summary of this compound Interactions with Dietary Antagonists
| Antagonist | Interaction with Inorganic Manganese | Interaction with this compound | Reference |
|---|---|---|---|
| Phytates | Forms insoluble complexes, significantly reducing absorption. | Chelated structure protects manganese, reducing complex formation and allowing for higher absorption. | basf.com |
| Iron | Competes for the same intestinal absorption pathways, leading to reduced uptake of both minerals. | Utilizes amino acid/peptide transport pathways, bypassing some of the direct competition with iron. | farmkemi.comperformancelab.com |
| Calcium | Competes for absorption as a fellow divalent cation. | Chelation may reduce direct competition compared to inorganic forms. | performancelab.comverywellhealth.com |
| Zinc | High doses compete for shared absorption pathways. | The glycinate form may be absorbed via different pathways, lessening the competitive interaction. | performancelab.comhealth.com |
The absorption of this compound is not uniform across all conditions or species. The unique structure of the chelate dictates its pathway into the body, and physiological differences between species can affect the efficiency of this process.
The primary advantage of this compound lies in its absorption mechanism. Unlike inorganic manganese salts, which dissociate into free manganese ions, this compound can be absorbed as an intact molecule. farmkemi.com This occurs via the transport systems responsible for absorbing amino acids and small peptides from the diet. farmkemi.com This pathway is distinct from the ion channels used by inorganic minerals, which contributes to its higher bioavailability and reduced susceptibility to dietary antagonists. farmkemi.com
Research in animal nutrition highlights species-specific differences in absorption. A study conducted on broiler chickens investigated the absorption of different manganese sources across various segments of the small intestine. The results indicated that the ileum was the primary site for manganese absorption in this species. When comparing different forms, this compound was absorbed more efficiently than other sources, including manganese sulfate, in the ileal sacs. researchgate.net
Table 2: Research Findings on Manganese Absorption in Broiler Chickens
| Intestinal Segment | Research Finding | Reference |
|---|---|---|
| Duodenum & Jejunum | Nano manganese and manganese oxide showed the highest and lowest uptake percentages, respectively. | researchgate.net |
| Ileum | Considered the main site of manganese absorption for broilers. | researchgate.net |
| Ileum (Source Comparison) | Manganese as this compound was absorbed more efficiently than manganese from other sources, including nano manganese. | researchgate.net |
| Overall Organic vs. Inorganic | Among organic sources, this compound showed higher manganese absorption. | researchgate.net |
These findings underscore that the effectiveness of this compound can be influenced by the specific physiological characteristics of the species, particularly the layout and function of its digestive tract. researchgate.net The use of chelated minerals like this compound in animal feed is intended to increase bioavailability to support various metabolic functions and improve animal product quality. perfectfeedchem.com
Cellular and Molecular Mechanisms of Action of Manganese Glycinate
Enzymatic Cofactor Functions and Metabolic Regulation
Manganese is an indispensable cofactor for numerous enzymes, placing it at the heart of cellular metabolism and defense. wikipedia.orgnih.gov It is a critical component for enzymes classified as oxidoreductases, transferases, hydrolases, lyases, isomerases, and ligases. wikipedia.org The chelated structure of manganese glycinate (B8599266) ensures a stable and soluble source of manganese for these biological functions.
The most prominent antioxidant role of manganese is as a central component of manganese superoxide (B77818) dismutase (MnSOD), an essential enzyme located exclusively within the mitochondrial matrix. mdpi.comnih.gov This enzyme serves as the primary defense against reactive oxygen species (ROS) generated during aerobic respiration. mdpi.comnih.gov
MnSOD catalyzes the dismutation of the highly reactive superoxide radical (O₂⁻) into molecular oxygen (O₂) and the less reactive hydrogen peroxide (H₂O₂). mdpi.comnih.gov This action is crucial for protecting core respiratory enzymes and mitochondrial DNA from oxidative damage. nih.govnih.gov The catalytic activity of MnSOD is entirely dependent on the manganese ion (Mn²⁺/Mn³⁺) housed within its active site. mdpi.com
A deficiency in manganese can lead to reduced MnSOD activity, impairing the cell's ability to cope with mitochondrial oxidative stress. nih.gov By providing a bioavailable source of manganese, manganese glycinate supports the synthesis and restoration of functionally active MnSOD, thereby reinforcing the cell's first line of defense against mitochondrial-derived free radicals. ncats.iogsconlinepress.com
Table 1: Research Findings on Manganese and MnSOD Activity
| Finding | Organism/Model | Significance | Reference(s) |
|---|---|---|---|
| MnSOD is the major mitochondrial antioxidant responsible for scavenging superoxide radicals. | General Cell Biology | Protects against ROS damage from cellular respiration. | nih.gov |
| MnSOD is a homotetramer with a manganese ion at the catalytic core of each subunit. | Human, Yeast, E. coli | The manganese cofactor is essential for the enzyme's structure and catalytic function. | mdpi.com |
| Dietary manganese deficiency leads to reduced MnSOD activity in the heart and liver. | Animal Models | Demonstrates the direct link between manganese availability and enzymatic defense capacity. | nih.gov |
Manganese is a critical cofactor for several key metalloenzymes that regulate the metabolism of carbohydrates and lipids. nih.govresearchgate.net Its involvement is essential for processes such as gluconeogenesis (the synthesis of glucose) and the metabolism of amino acids and fatty acids. researchgate.net
Key manganese-dependent enzymes in metabolism include:
Pyruvate (B1213749) Carboxylase: A mitochondrial enzyme that requires manganese to convert pyruvate to oxaloacetate, a critical step in both gluconeogenesis and the replenishment of the citric acid cycle. nih.gov
Phosphoenolpyruvate Carboxykinase (PEPCK): While not universally manganese-dependent (isoforms can use other ions), some forms of this key gluconeogenic enzyme utilize manganese.
Glycosyltransferases: Numerous enzymes in the Golgi apparatus responsible for synthesizing glycoproteins and proteoglycans, which are vital for connective tissue and bone formation, are manganese-dependent. researchgate.net
Manganese deficiency has been experimentally shown to cause altered carbohydrate and lipid metabolism. nih.gov By supplying the necessary manganese, this compound ensures these metabolic pathways can function optimally. ncats.io
Table 2: Key Manganese-Dependent Enzymes in Metabolism
| Enzyme | Metabolic Pathway | Function | Reference(s) |
|---|---|---|---|
| Pyruvate Carboxylase | Gluconeogenesis, Citric Acid Cycle | Converts pyruvate to oxaloacetate. | nih.gov |
| Arginase | Urea (B33335) Cycle | Hydrolyzes arginine to ornithine and urea. | wikipedia.org |
| Glutamine Synthetase | Amino Acid Metabolism | Synthesizes glutamine from glutamate (B1630785) and ammonia (B1221849), particularly in the brain. | wikipedia.orgnih.gov |
Emerging research indicates a significant role for manganese in regulating glucose homeostasis, including insulin (B600854) secretion and action. nih.govmdpi.com Studies have linked manganese deficiency to impaired glucose tolerance and altered insulin secretion in animal models. mdpi.com Conversely, manganese supplementation has been shown to improve glucose tolerance and enhance insulin secretion under conditions of dietary stress. nih.govmdpi.com
The mechanisms are thought to involve:
Insulin Synthesis and Secretion: Manganese may play a role in the normal function of pancreatic beta-cells, which are responsible for producing and releasing insulin. mdpi.com
Insulin Signaling: In adipocytes from manganese-deficient rats, a reduction in insulin signaling activity and glucose uptake has been observed. mdpi.com
While the precise molecular interactions are still under investigation, the evidence suggests that maintaining adequate manganese levels, which can be supported by this compound, is beneficial for glucose regulation and insulin function. ncats.iomdpi.com
Table 3: Research Findings on Manganese, Insulin, and Glucose Tolerance
| Finding | Subject/Model | Outcome | Reference(s) |
|---|---|---|---|
| Manganese deficiency in rats results in impaired insulin secretion and glucose intolerance. | Rat Models | Demonstrates a causal link between low manganese and dysfunctional glucose metabolism. | mdpi.com |
| Manganese supplementation improved insulin secretion and ameliorated glucose intolerance. | Diabetic Mice | Suggests a therapeutic potential for manganese in improving glycemic control. | mdpi.com |
| Lower plasma manganese levels are observed in some type 2 diabetic patients. | Human Studies | Indicates a correlation between manganese status and diabetes. | nih.govmdpi.com |
Redox Homeostasis and Oxidative Stress Mitigation
Beyond its role in MnSOD, manganese contributes to cellular redox balance through direct and indirect antioxidant activities. The chelation of manganese with glycine (B1666218) helps to stabilize the ion, potentially enhancing its role in mitigating oxidative stress.
At low concentrations, manganese ions have demonstrated the ability to directly scavenge certain reactive oxygen species, including superoxide and hydroxyl radicals. nih.gov This non-enzymatic antioxidant activity adds another layer to its protective effects. However, the role of manganese as a direct antioxidant or pro-oxidant can be complex and controversial, as its effects may depend on its oxidation state (Mn²⁺ vs. Mn³⁺) and the specific cellular environment. nih.gov Research has suggested that the presence of trace amounts of trivalent manganese (Mn³⁺) can markedly promote the generation of ROS, whereas the divalent form (Mn²⁺) may have antioxidant properties. nih.gov
Furthermore, manganese is considered an essential constituent of broader antioxidant defense systems that protect cells from various toxicants and stressors. gsconlinepress.com Its role is intertwined with other antioxidant nutrients and enzymes, contributing to a robust defense against oxidative damage to lipids, proteins, and DNA. gsconlinepress.comnih.gov
Table 4: Summary of this compound's Role in Redox Homeostasis
| Mechanism | Description | Cellular Impact | Reference(s) |
|---|---|---|---|
| MnSOD Cofactor | Provides the essential manganese ion for MnSOD, the primary mitochondrial antioxidant enzyme. | Reduces superoxide levels in mitochondria, preventing damage to respiratory chain components and mtDNA. | mdpi.comnih.govnih.gov |
| Direct ROS Scavenging | Non-enzymatically neutralizes certain free radicals like superoxide and hydroxyl radicals. | Provides an additional, albeit more limited, layer of antioxidant protection. | nih.govnih.gov |
Role in Fundamental Cellular and Physiological Processes
Manganese, as a component of this compound, is an essential trace element critical for a multitude of biological functions. Its involvement as a cofactor for various enzymes underpins its importance in several fundamental cellular and physiological processes.
Contributions to Connective Tissue and Bone Matrix Formation
Manganese plays a pivotal role in the synthesis and maintenance of healthy connective tissues and the bone matrix. researchgate.netoregonstate.edumedicalnewstoday.com This function is largely attributed to its role as a preferred cofactor for a class of enzymes known as glycosyltransferases. oregonstate.edumdpi.com These enzymes are indispensable for the synthesis of proteoglycans, which are essential molecules for the formation of healthy cartilage and bone. oregonstate.eduwikipedia.org Proteoglycans, such as chondroitin (B13769445) sulfate (B86663), are major components of the extracellular matrix, providing structural integrity and resilience to these tissues. wikipedia.orgnih.gov
Manganese is also required for the activation of prolidase, an enzyme that provides the amino acid proline, a fundamental component for collagen formation in human skin cells. oregonstate.edu Collagen is the main structural protein in the extracellular matrix of various connective tissues, including bone, cartilage, and tendons. wikipedia.org
Furthermore, manganese is actively involved in the complex process of bone remodeling by modulating the activity of osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). researchgate.netnih.gov It stimulates the proliferation and differentiation of osteoblasts while inhibiting osteoclastogenesis, the formation of osteoclasts. researchgate.netnih.gov This dual action helps in maintaining bone mass and integrity. researchgate.net Research has shown that manganese deficiency can lead to abnormal skeletal development. oregonstate.edumedicalnewstoday.com
Table 1: Manganese-Dependent Enzymes in Connective Tissue and Bone Formation
| Enzyme | Function | Role of Manganese |
| Glycosyltransferases | Synthesis of proteoglycans (e.g., chondroitin sulfate) for cartilage and bone matrix. oregonstate.edumdpi.com | Preferred cofactor for enzyme activity. oregonstate.edu |
| Prolidase | Provides proline for collagen synthesis. oregonstate.edu | Required for enzyme activation. oregonstate.edu |
| Xylosyltransferases | Initiates the synthesis of glycosaminoglycan chains on proteoglycans. mdpi.com | Essential cofactor. mdpi.com |
Participation in Blood Clotting and Hemostasis Mechanisms
Manganese is involved in the intricate cascade of events that lead to blood clotting and hemostasis, the process that stops bleeding. aor.us Studies have indicated that manganese ions can accelerate tissue factor-induced coagulation. nih.gov This acceleration is observed to be independent of factor IX, a key protein in the coagulation cascade. nih.gov The pro-coagulant effect of manganese appears to be most effective at low concentrations. nih.gov
Additionally, population-based studies have suggested an inverse relationship between dietary manganese intake and the incidence of venous thromboembolism (VTE), a condition characterized by the formation of blood clots in veins. ukbiobank.ac.uk This association was found to be partially mediated by markers of obesity and inflammation. ukbiobank.ac.uk While magnesium's role in coagulation has been more extensively studied, with some research indicating it can have minimal effects or even slow down clotting at high concentrations, manganese appears to play a more direct role in accelerating certain pathways of the coagulation process. nih.govnih.govvinmec.com
Modulation of Immune Responses
Manganese is a critical modulator of both innate and adaptive immune responses. frontiersin.orgfao.orgdoaj.org It is recognized for its ability to stimulate immune cells to produce various cytokines, including type I interferons, which are crucial for antiviral and antitumor responses. fao.orgdoaj.org Manganese can enhance the production of proinflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) by microglial cells, particularly in the presence of an inflammatory stimulus like lipopolysaccharide (LPS). nih.govnih.govoup.com This potentiation of the inflammatory response is associated with the persistent activation of the p38 MAPK signaling pathway. nih.govnih.gov
Manganese also serves as a vital cofactor for manganese superoxide dismutase (MnSOD), a key antioxidant enzyme located in the mitochondria. researchgate.netoregonstate.edunih.gov MnSOD plays a crucial role in protecting immune cells, such as macrophages and neutrophils, from oxidative damage by converting superoxide radicals into less harmful substances. oregonstate.edunumberanalytics.com This antioxidant function is essential for maintaining the health and function of immune cells during an inflammatory response. numberanalytics.com A deficiency in manganese can impact the production of immune cells like lymphocytes and macrophages. numberanalytics.com
Table 2: Effects of Manganese on Immune Cell Cytokine Production
| Cell Type | Stimulus | Manganese Effect | Key Signaling Pathway |
| Microglia | Lipopolysaccharide (LPS) | Potentiates production of TNF-α and IL-6. nih.govnih.govoup.com | p38 MAPK, NF-κB. nih.govnih.gov |
| Monocyte-derived macrophages | - | Increases production of inflammatory cytokines. mdpi.com | NF-κB/H₂O₂ pathway. mdpi.com |
Neurotransmitter Synthesis and Neuromuscular Function
Manganese is essential for normal brain function, particularly in the synthesis and regulation of neurotransmitters. nih.govfiveable.me It is a critical cofactor for glutamine synthetase, an enzyme predominantly found in astrocytes that is responsible for converting glutamate, the primary excitatory neurotransmitter, into glutamine. nih.govmdpi.com This process is vital for the glutamate-glutamine cycle, which plays a key role in neuronal function and protection against excitotoxicity. mdpi.com
The influence of manganese extends to other neurotransmitter systems as well. It affects the GABAergic system, the main inhibitory neurotransmitter system in the brain, with some studies suggesting it can lead to an increase in extracellular GABA levels. nih.govmdpi.com Manganese also impacts the dopaminergic system; it can interfere with dopamine (B1211576) transporters and the activity of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis. nih.gov
At the neuromuscular junction, manganese has been shown to be a potent inhibitor of synaptic transmission. nih.gov Its primary action is at the presynaptic nerve terminal, where it decreases the amount of neurotransmitter released by a nerve impulse. nih.govnih.gov This inhibitory effect is thought to be due to competition with calcium ions, which are essential for triggering neurotransmitter release. nih.gov
Cellular Uptake Mechanisms of this compound at the Molecular Level
The absorption of manganese from the intestine is a critical step in maintaining the body's manganese homeostasis. While inorganic forms of manganese are absorbed, chelation with amino acids, such as in this compound, can influence its uptake.
In Vitro Cellular Models for Uptake Studies (e.g., CaCo-2 cell line)
To investigate the mechanisms of manganese absorption at the cellular level, researchers widely employ in vitro models that mimic the intestinal epithelium. The Caco-2 cell line is a well-established and extensively used model for these studies. nih.gov Derived from a human colon adenocarcinoma, Caco-2 cells, when cultured, spontaneously differentiate to form a monolayer of polarized enterocytes with a brush border, tight junctions, and many of the transport and metabolic functions of the small intestine. nih.gov This makes them a valuable tool for studying the uptake and transport of nutrients and metals, including manganese. nih.gov
Studies using Caco-2 cells have helped to identify key transporters involved in manganese uptake. For instance, the divalent metal transporter 1 (DMT1) is known to play a pivotal role in the uptake of manganese into enterocytes. The ZIP family of transporters, particularly ZIP8 and ZIP14, are also implicated in manganese transport across the intestinal barrier. nih.govresearchgate.net Specifically, ZIP14 has been identified as a major transporter mediating basolateral manganese uptake in enterocytes. nih.gov
Primary rat intestinal epithelial cells have also been used as a model to compare the uptake of different forms of manganese. nih.gov One such study demonstrated that a manganese-lysine complex was absorbed more efficiently than manganese sulfate. nih.gov The study suggested that the manganese-lysine complex might be transported not only as free manganese ions but also via amino acid transporters like the cationic amino acid transporter (CAT1) and the b⁰,⁺ system. nih.gov This suggests that this compound may also utilize amino acid transport pathways, potentially enhancing its absorption compared to inorganic manganese salts. Research has also shown that chelates of metals with organic molecules like proteins can be effectively absorbed in the intestine. researchgate.net
Table 3: Key Transporters Involved in Intestinal Manganese Uptake
| Transporter | Location in Enterocyte | Proposed Function in Manganese Uptake |
| Divalent Metal Transporter 1 (DMT1) | Apical membrane | Primary transporter for Mn²⁺ into the cell. |
| ZIP14 | Basolateral membrane | Major transporter for manganese uptake from the bloodstream into the enterocyte. nih.gov |
| ZIP8 | Apical membrane | Facilitates intracellular accumulation of Mn²⁺. researchgate.net |
| Cationic Amino Acid Transporter (CAT1) | - | Potential pathway for uptake of manganese-amino acid complexes. nih.gov |
| b⁰,⁺ system | - | Potential pathway for uptake of manganese-amino acid complexes. nih.gov |
Characterization of Uptake Efficiency Based on Chelate Structure
The enhanced bioavailability of this compound over inorganic manganese salts is fundamentally attributed to its unique chelate structure. A chelate is a chemical compound in which a central metal ion, in this case, manganese (Mn), is bonded to a ligand molecule at two or more points. balchem.com In this compound, the amino acid glycine acts as a bidentate ligand, coordinating with the manganese ion through both its amino nitrogen and carboxylate oxygen atoms. evitachem.com This forms a stable, ring-like structure that protects the mineral ion. farmkemi.comlohmann-minerals.com
The chelation of manganese with glycine results in a molecule with superior chemical stability, particularly within the varying pH environments of the gastrointestinal tract. farmkemi.comgoogle.com Unlike inorganic manganese salts, which can readily dissociate in the stomach, the this compound chelate remains intact, preventing the manganese ion from forming insoluble complexes with other dietary components, such as phytates, which would otherwise inhibit its absorption. lohmann-minerals.com This structural stability ensures that more manganese reaches the small intestine in a form that is ready for absorption. farmkemi.com
Research indicates that the mechanism of absorption for this compound differs significantly from that of inorganic manganese. The intact chelate is thought to be absorbed via pathways intended for amino acids and small peptides. farmkemi.com This mode of transport is generally more efficient than the divalent metal transporter systems responsible for the uptake of free manganese ions. Once inside the intestinal cells, the chelate can dissociate, releasing the manganese ion to be utilized by the body in various physiological and enzymatic processes. evitachem.com
Comparative studies in animal models provide evidence for the enhanced uptake and tissue deposition of manganese from glycinate chelates compared to inorganic sources. A study conducted on laying hens demonstrated that supplementation with either this compound or manganese sulfate resulted in significantly increased manganese concentrations in the tibia, liver, yolk, and eggshell when compared to a control diet with no manganese supplementation. researchgate.net This indicates that both forms are effectively absorbed, leading to improved manganese status in various body tissues. researchgate.net
The following data tables summarize key research findings and compare the structural characteristics that influence uptake efficiency.
Research Findings: Comparative Manganese Deposition
This table presents findings from a study comparing tissue manganese levels in laying hens supplemented with different forms of manganese.
| Parameter | Control (No Mn Supplement) | Manganese Sulfate | This compound |
| Tibia Manganese | Baseline Level | Significantly Increased researchgate.net | Significantly Increased researchgate.net |
| Liver Manganese | Baseline Level | Significantly Increased researchgate.net | Significantly Increased researchgate.net |
| Yolk Manganese | Baseline Level | Significantly Increased researchgate.net | Significantly Increased researchgate.net |
| Egg Shell Manganese | Baseline Level | Significantly Increased researchgate.net | Significantly Increased researchgate.net |
This table is based on descriptive findings from the cited research, which reported a significant increase (P <0.05) in manganese concentration for supplemented groups versus the control. researchgate.net
Data: Structural and Mechanistic Comparison of Manganese Sources
This table provides a comparative overview of the features that differentiate this compound from inorganic manganese sources regarding absorption.
| Feature | This compound | Inorganic Manganese (e.g., Sulfate) |
| Chemical Structure | Manganese ion bonded to glycine in a stable, ring-like chelate structure. evitachem.comfarmkemi.comlohmann-minerals.com | An ionic salt formed between manganese and a sulfate ion. google.com |
| Stability in GI Tract | High; the chelate structure protects the manganese ion from dissociation and interaction with inhibitors. farmkemi.comlohmann-minerals.com | Low; readily dissociates, exposing the manganese ion to potential antagonists. google.com |
| Primary Absorption Pathway | Absorbed as an intact molecule via efficient amino acid and peptide transport systems. farmkemi.com | Absorbed as a free ion via less specific divalent metal transporters. |
| Protection from Antagonists | The glycine ligand shields the manganese ion from dietary inhibitors like phytates. lohmann-minerals.com | The free manganese ion is susceptible to binding with inhibitors, which reduces absorption. |
Advanced Research Applications and Therapeutic Potential of Manganese Glycinate
Research in Cancer Chemotherapy and Drug Resistance
The exploration of novel therapeutic agents that can effectively combat cancer, particularly drug-resistant strains, is a significant focus of oncological research. Within this field, certain manganese complexes, including a specific glycinate (B8599266) derivative, have demonstrated notable potential.
A novel manganese (II) complex, manganese N-(2-hydroxy acetophenone) glycinate (MnNG), has been synthesized and evaluated for its anticancer properties. nih.gov Research has demonstrated its anti-proliferative activity against both doxorubicin-sensitive (CCRF-CEM) and doxorubicin-resistant (CEM/ADR 5000) human T lymphoblastic leukemia cell lines. nih.govresearchgate.net The cytotoxic effects of MnNG are believed to be mediated, at least in part, through the generation of reactive oxygen species (ROS), which can induce significant cellular damage. nih.govresearchgate.net The mechanism of action for such manganese complexes may involve direct interaction with and damage to DNA, thereby halting the division of cancer cells and leading to cell death. researchgate.net Another proposed mechanism involves the interference with mitochondrial calcium(II) absorption, which disrupts the metabolism of oxygen species and triggers apoptosis. researchgate.net
Interactive Table: Cytotoxicity of Manganese N-(2-hydroxy acetophenone) glycinate (MnNG)
| Cell Line | Type | Resistance Profile | Effect of MnNG |
| CCRF-CEM | Human T lymphoblastic leukemia | Doxorubicin-sensitive | Anti-proliferative |
| CEM/ADR 5000 | Human T lymphoblastic leukemia | Doxorubicin-resistant | Significant anti-proliferative and cytotoxic effects |
| Normal PBMC | Peripheral Blood Mononuclear Cells | N/A (Healthy Control) | Lower cytotoxicity compared to cancer cell lines |
This table summarizes the differential cytotoxic effects of MnNG on sensitive, resistant, and normal cells based on research findings. researchgate.net
MnNG has been shown to be a potent inducer of apoptosis, particularly in drug-resistant cancer cells. nih.gov Flow cytometry analysis has confirmed that treatment with MnNG leads to an increase in the sub-diploidal (Sub-G0/G1) population of cells, which is a hallmark of apoptosis. researchgate.net Morphological studies further support this, revealing nuclear condensation and fragmentation in treated cells. researchgate.net The apoptotic process initiated by manganese compounds can involve the intrinsic pathway, characterized by the loss of mitochondrial membrane potential and the release of cytochrome c. researchgate.net This cascade ultimately leads to the activation of executioner caspases, such as caspase-9, which are critical mediators of programmed cell death. researchgate.net
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy. nih.gov One of the key mechanisms of MDR is the overexpression of efflux pumps like P-glycoprotein, which actively remove chemotherapeutic drugs from cancer cells. A significant finding is the ability of MnNG to overcome doxorubicin (B1662922) resistance in leukemia cells. nih.gov Studies on mice bearing doxorubicin-resistant Ehrlich ascites carcinoma sublines showed that treatment with MnNG led to a significant increase in lifespan, highlighting its potential to counteract MDR in vivo. nih.govresearchgate.net This suggests that MnNG may function as an effective agent in treating cancers that have become refractory to standard chemotherapies. nih.gov
The tumor suppressor gene p53 and the intracellular antioxidant glutathione (B108866) (GSH) are crucial regulators of apoptosis. The p53 protein can govern cellular energy metabolism and orchestrate antioxidant defenses. nih.gov One of its targets, glutaminase (B10826351) 2 (GLS2), plays a role in cellular antioxidant defense by increasing levels of reduced GSH and reducing ROS, which can protect against oxidative stress-induced apoptosis. nih.gov
Conversely, some cancer cells with mutant p53 protein accumulation exhibit a suppressed expression of SLC7A11, a component of the cystine/glutamate (B1630785) antiporter system. nih.gov This suppression can lead to diminished glutathione synthesis, rendering these tumors more vulnerable to oxidative damage. nih.gov Research on manganese compounds indicates they can induce apoptosis through the generation of ROS. nih.gov This suggests a potential interplay where the pro-oxidant effect of a compound like MnNG could be particularly effective in cancer cells with a compromised glutathione system, a condition that can be influenced by p53 status.
Neurobiological Research and Neuroprotective Studies
While manganese is an essential trace element vital for normal brain and nerve function, its role in neuroprotection is complex and concentration-dependent. ncats.io It is a component of the antioxidant enzyme superoxide (B77818) dismutase, which is crucial for combating free radicals in the brain. ncats.io However, research on the direct neuroprotective efficacy of manganese glycinate is limited.
In contrast, magnesium glycinate is noted for its high bioavailability and its potential to support cognitive health indirectly by improving sleep and reducing anxiety. nih.gov However, direct studies on its cognitive and neuroprotective impact are also limited. nih.gov
Excess manganese exposure is a known cause of neurotoxicity, leading to a neurodegenerative disorder called manganism, which has Parkinson-like symptoms due to manganese accumulation in the basal ganglia. nih.gov This toxicity is linked to oxidative stress from mitochondrial dysfunction. nih.gov University of Florida neuroscientists have identified that manganese can impair dopamine (B1211576) transmission by entering neurons through calcium channels. ufl.edu This highlights the dual nature of manganese: essential at physiological levels but neurotoxic in excess. ncats.ionih.gov Therefore, the evaluation of any manganese compound for neuroprotection must be approached with caution, considering the narrow window between essentiality and toxicity.
Studies on Interplay with Neuroinflammatory Processes
Research indicates that manganese (Mn) plays a complex role in the central nervous system (CNS), with excessive levels being linked to neuroinflammatory processes. nih.govnih.gov Astrocytes, a type of glial cell in the CNS, are a primary target for manganese accumulation. nih.govnih.gov Studies show that manganese exposure can lead to mitochondrial dysfunction and oxidative stress within these cells, which are key features of manganese-induced neurotoxicity. nih.gov
This disruption of normal cellular processes in astrocytes can trigger an inflammatory response. nih.gov Research has demonstrated that manganese exposure stimulates the release of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNFα), IL-1β, and IL-6. nih.govnih.gov This inflammatory cascade can be amplified by other factors; for instance, manganese can potentiate the inflammatory response induced by aggregated α-synuclein, a protein associated with neurodegenerative diseases. nih.gov The neuroinflammatory effects are not limited to astrocytes, as manganese can also activate microglia, another type of immune cell in the brain, causing them to release neuroinflammatory mediators. nih.gov
This body of research establishes a functional link between manganese-induced mitochondrial dysfunction and astrocytic inflammation, suggesting that the neurotoxic effects of manganese are at least partially mediated by the activation of neuroinflammatory pathways. nih.gov
Table 1: Effects of Manganese on Neuroinflammatory Mediators
| Cell Type | Mediator | Observed Effect | Reference |
|---|---|---|---|
| Astrocytes | Pro-inflammatory Cytokines (TNFα, IL-1β, IL-6) | Increased release | nih.govnih.gov |
| Astrocytes | NFκB, NOS2 | Activation of pro-inflammatory events | nih.gov |
Metabolic Health and Diabetes Management Research
The role of manganese in metabolic health is an active area of investigation, with studies exploring its impact on insulin (B600854) sensitivity, glucose metabolism, and the prevalence of diabetes.
Manganese is closely linked to glucose metabolism and insulin resistance (IR). nih.govisciii.es Studies using hepatocyte cell models have shown that manganese treatment can improve insulin resistance. nih.govisciii.es The proposed mechanism involves the reduction of intracellular oxidative stress and the enhancement of key proteins in the insulin signaling pathway. nih.govisciii.es Specifically, manganese treatment has been shown to reverse the decline in phosphorylated protein kinase B (Akt), glycogen (B147801) synthase kinase-3β (GSK-3β), and forkhead box O1 (FOXO1) seen in insulin-resistant cells. nih.govisciii.es This action promotes glycogen synthesis and inhibits gluconeogenesis, thereby improving insulin sensitivity in liver cells. nih.govisciii.es
Animal studies support these findings. Research in rats has demonstrated that a manganese deficiency can lead to impaired insulin secretion and glucose intolerance. mdpi.com Conversely, manganese supplementation has been shown to enhance insulin secretion and improve glucose tolerance in diabetic mice. mdpi.com These effects are attributed to manganese's ability to stimulate insulin synthesis and release. mdpi.com
Table 2: Effect of Manganese Treatment on Insulin Resistance Markers in HepG2 Hepatocytes
| Marker | Effect of Insulin Resistance (IR) | Effect of Manganese Treatment on IR Cells | Reference |
|---|---|---|---|
| Phosphorylated Akt, GSK-3β, FOXO1 | Decreased | Reversed the decrease | nih.govisciii.es |
| Intracellular Glycogen Content | Reduced | Inhibited the reduction | nih.govisciii.es |
| Glucose Accumulation | Increased | Inhibited the increase | nih.govisciii.es |
Epidemiological studies have investigated the link between manganese levels in the body and the prevalence of type 2 diabetes (T2D), though results have been complex and sometimes inconsistent. harvard.edunih.gov A large case-control study involving over 3,000 participants revealed a U-shaped association between plasma manganese concentrations and newly diagnosed T2D. nih.govnih.gov This suggests that both low and high levels of plasma manganese are associated with an increased risk of the disease. nih.govnih.gov
In this study, when participants were divided into three groups (tertiles) based on their plasma manganese levels, those in the lowest and highest tertiles had significantly higher odds of having T2D compared to those in the middle tertile. nih.govnih.gov Spline analysis further supported this U-shaped curve, identifying an optimal plasma manganese concentration where the odds of having T2D were lowest. nih.gov However, other studies have reported conflicting findings, with some showing lower manganese levels in diabetic patients and others finding no significant difference or even elevated levels. nih.gov These discrepancies highlight the complexity of manganese's role in diabetes. nih.gov
Table 3: Association Between Plasma Manganese Levels and Type 2 Diabetes (T2D)
| Plasma Manganese Tertile (vs. Middle Tertile) | Multivariate-Adjusted Odds Ratio (95% CI) for T2D | Reference |
|---|---|---|
| Lowest Tertile | 1.89 (1.53, 2.33) | nih.govnih.gov |
| Highest Tertile | 1.56 (1.23, 1.97) | nih.govnih.gov |
Data from a case-control study, adjusted for multiple variables including age, sex, BMI, and family history of diabetes. nih.gov
Bone Health Research and Osteoporosis
Manganese is an essential trace element for skeletal health, playing a crucial role in bone formation, remodeling, and the maintenance of bone mineral density. nih.govresearchgate.net
Research has established that manganese is vital for normal bone development and metabolism. nih.govresearchgate.net It actively participates in bone remodeling by modulating the activity of osteoblasts (cells that form new bone) and osteoclasts (cells that resorb old bone). nih.govresearchgate.net Manganese ions influence bone mineralization and density by regulating key enzymatic reactions and signaling pathways. nih.govresearchgate.net The osteotropic effect of manganese is linked to its role in the synthesis of the bone matrix, which is critical for bone strength. nih.gov
Studies have shown that women with osteoporosis tend to have lower serum levels of manganese compared to women with normal bone mineral density, confirming the element's essential role in bone mineralization. researchgate.net Furthermore, manganese is a key component of the antioxidant enzyme manganese superoxide dismutase (MnSOD), which is found in the mitochondria of bone cells and helps protect them from oxidative damage during bone remodeling. nih.govresearchgate.net While direct studies on this compound are limited, research on manganese supplementation, often in combination with other minerals like calcium, copper, and zinc, suggests it may help improve bone mass and reduce bone loss, particularly in postmenopausal women. researchgate.nethealthline.com
Table 4: Dual Role of Manganese in Bone Remodeling
| Cell Type | Pathway/Mechanism | Effect of Manganese | Reference |
|---|---|---|---|
| Osteoclasts | Enhances RANKL/RANK signaling pathway | Promotes differentiation into mature bone-resorbing cells | researchgate.net |
Investigations into the role of manganese in inflammatory joint diseases like rheumatoid arthritis (RA) have revealed a complex relationship. Studies have found that patients with active RA have significantly higher concentrations of manganese in their granulocytes (a type of white blood cell) compared to healthy individuals. nih.gov These elevated manganese levels show a strong positive correlation with markers of inflammation, such as the erythrocyte sedimentation rate, suggesting a link to the intensity of the inflammatory process. nih.gov
Further research using isotopic tracers has shown that patients with active RA have a slow turnover of manganese in their bodies. jci.orgnih.gov This slow clearance was shown to accelerate following treatment with prednisone, a corticosteroid that reduces inflammation, which coincided with clinical improvement. jci.org This finding suggests that the body's handling of manganese is altered during active inflammatory states. jci.org While manganese is known to be a critical component of the antioxidant enzyme MnSOD, which helps combat oxidative stress implicated in RA, the accumulation of the mineral in immune cells during active disease points to a more intricate involvement in the pathophysiology of RA. nih.govarthritiscure.me
Table 5: Correlation of Granulocyte Manganese with Inflammatory Markers in RA
| Marker | Correlation with Granulocyte Manganese | Significance | Reference |
|---|---|---|---|
| Erythrocyte Sedimentation Rate | Positive | p < 0.001 | nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| Manganese |
| This compound |
| Manganese Chloride |
| Tumor necrosis factor-α (TNFα) |
| Interleukin-1β (IL-1β) |
| Interleukin-6 (IL-6) |
| α-synuclein |
| Protein kinase B (Akt) |
| Glycogen synthase kinase-3β (GSK-3β) |
| Forkhead box O1 (FOXO1) |
Gut Microbiome and Animal Nutrition Research
Manganese is an essential trace mineral that plays a critical role in numerous physiological processes in animals, including growth, metabolism, and skeletal development. nih.govbasf.com The chemical form in which manganese is supplied in animal diets can significantly influence its bioavailability and efficacy. This compound, an organic chelate, has been a subject of research interest for its potential to offer superior absorption and biological activity compared to inorganic sources like manganese sulfate (B86663). This section explores the scientific findings on the effects of this compound on the gut microbiome and its impact on bone health and mineral retention in livestock.
The composition of the gut microbiome is a critical factor in animal health, influencing nutrient digestion, immune function, and resistance to pathogens. Research indicates that the source of dietary trace minerals can modulate the gut microbial environment.
In weaning dairy calves, supplementation with an organic manganese source (a chelate of lysine (B10760008) and glutamic acid, which is conceptually similar to glycinate) demonstrated a more pronounced effect on the fecal microbial community compared to manganese sulfate. nih.gov Principal coordinate analysis (PCoA) revealed that the microbial composition of calves fed the organic manganese was distinctly separate from both the control and manganese sulfate groups throughout the study period. nih.gov This supplementation led to significant differences in the relative abundance of two phyla, Proteobacteria and Spirochaetota, and several bacterial genera. nih.gov
Research in nursery piglets further supports the role of manganese in shaping the gut microbiota. nih.govpig333.com Manganese supplementation has been shown to foster the growth of bacteria associated with gut health, such as Lactobacillus ruminis and Roseburia hominis, while tending to decrease the relative abundance of bacteria with pathogenic traits, like Massiliomicrobiota timonensis and Acidaminococcus fermentans. pig333.com These findings suggest that manganese supplementation, particularly from a bioavailable organic source like glycinate, may help modulate the gut microbiome in a way that supports improved gut health in young animals during stressful periods like weaning. nih.govpig333.com
Manganese is indispensable for normal skeletal development, as it is a key component of the organic matrix of bone and is essential for the synthesis of proteoglycans in cartilage. basf.comnih.gov The bioavailability of manganese is crucial for these functions, and studies comparing organic manganese sources like glycinates and proteinates to inorganic sources have demonstrated significant advantages.
In broiler chickens, the source of manganese has a direct impact on bone quality. Research comparing manganese proteinate to manganese sulfate found that the organic form was more bioavailable. nih.gov This was evidenced by greater bone strength and higher manganese concentrations in both the tibia and the liver of broilers fed the proteinate form. nih.gov The relative bioavailability of manganese proteinate for bone strength was calculated to be 111% compared to manganese sulfate, set at 100%. nih.gov Further studies have shown that manganese supplementation can have a positive effect on bone area and calcium content in the tibiotarsus of broilers. nih.gov
Studies in laying hens also highlight improved mineral retention with organic manganese supplementation. Hens fed diets supplemented with this compound and manganese sulfate showed significantly increased manganese concentrations in the tibia, as well as in the egg yolk, eggshell, serum, and liver, compared to control diets. researchgate.net This indicates that supplemental manganese is effectively absorbed and stored in various body tissues, including bone. researchgate.netresearchgate.net
Research in pigs has shown that supplementing a corn-soybean meal diet with organic trace minerals, including an organic form of manganese, improved the absorption and retention of copper and manganese compared to inorganic mineral sources. researchgate.net Similarly, in weaning dairy calves, supplementation with an organic manganese chelate not only improved nutrient digestibility but also led to reduced excretion of minerals, indicating better retention. nih.gov This enhanced retention is critical for ensuring that sufficient manganese is available for physiological processes, including the formation and maintenance of strong bones. zinpro.com
Table 2: Impact of Organic Manganese Supplementation on Bone Parameters and Mineral Retention
| Animal Model | Manganese Source | Parameter Measured | Result | Reference |
|---|---|---|---|---|
| Broiler Chickens | Manganese Proteinate | Relative Bioavailability (Bone Strength) | 111% (compared to 100% for MnSO₄) | nih.gov |
| Manganese Proteinate | Tibial Mn Concentration | Increased compared to MnSO₄ | nih.gov | |
| Manganese Proteinate | Liver Mn Concentration | Increased compared to MnSO₄ | nih.gov | |
| Laying Hens | This compound | Tibial Mn Concentration | Significantly increased compared to control | researchgate.net |
| This compound | Eggshell & Yolk Mn Concentration | Significantly increased compared to control | researchgate.net | |
| Pigs | Organic Mn | Manganese Retention | Improved compared to inorganic source | researchgate.net |
| Weaning Dairy Calves | Organic Mn (Lysine & Glutamic Acid Chelate) | Mineral Excretion | Reduced compared to control | nih.gov |
Table 3: List of Compound Names
| Compound Name |
|---|
| This compound |
| Manganese Sulfate |
| Copper Glycinate |
| Zinc Glycinate |
| Copper Sulfate |
| Manganese Proteinate |
| Calcium |
| Phosphorus |
| Proteoglycans |
| Lysine |
Toxicological Research and Mechanisms of Safety of Manganese Glycinate
Mechanisms of Manganese-Induced Neurotoxicity
Excessive manganese accumulation in the brain is neurotoxic, triggering a cascade of cellular and molecular events that lead to neuronal damage and death. nih.govmdpi.comnih.gov The central nervous system is the primary target for manganese toxicity, with chronic exposure leading to a progressive and often irreversible neurological disorder hydratechnm.orgcdc.gov. The mechanisms are complex and interconnected, involving oxidative stress, mitochondrial impairment, excitotoxicity, and programmed cell death nih.govnih.gov.
Molecular Pathways of Oxidative Stress and Mitochondrial Dysfunction
Manganese preferentially accumulates in mitochondria, the primary site for cellular energy (ATP) production nih.gov. This accumulation is a critical initiating event in its toxicity. nih.govnih.gov Once inside, manganese disrupts mitochondrial function, leading to a surge in oxidative stress, a condition where harmful reactive oxygen species (ROS) overwhelm the cell's antioxidant defenses nih.govnih.gov.
Key molecular events include:
Inhibition of Electron Transport Chain (ETC): Manganese can inhibit complexes of the ETC, particularly Complex I and II, impairing mitochondrial respiration and leading to energy failure and increased electron leakage, which generates superoxide (B77818) radicals nih.gov.
Disruption of Mitochondrial Enzymes: The activity of mitochondrial aconitase, an enzyme sensitive to oxidative stress, is significantly inhibited by chronic manganese exposure nih.gov.
Increased ROS Production: The disruption of the ETC and other mitochondrial processes leads to the overproduction of ROS, such as superoxide and hydrogen peroxide nih.govnih.gov. While manganese is a necessary cofactor for the antioxidant enzyme manganese superoxide dismutase (MnSOD), which converts superoxide to hydrogen peroxide, excessive manganese levels can paradoxically exacerbate oxidative damage nih.govnih.gov.
Mitochondrial Permeability Transition: Oxidative stress and mitochondrial damage can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to mitochondrial swelling, membrane depolarization, and the release of pro-apoptotic factors nih.gov.
Table 1: Key Molecular Targets in Manganese-Induced Oxidative Stress and Mitochondrial Dysfunction
| Target | Function | Effect of Excess Manganese | Reference(s) |
|---|---|---|---|
| Mitochondria | Cellular respiration, ATP production | Preferential accumulation site, leading to dysfunction. | nih.gov |
| Electron Transport Chain (Complex I & II) | Key components of cellular respiration. | Inhibition, leading to energy failure and ROS production. | nih.gov |
| Manganese Superoxide Dismutase (MnSOD) | Antioxidant enzyme converting superoxide to H₂O₂. | Paradoxically contributes to oxidative stress when Mn is in excess. | nih.govnih.gov |
| Aconitase | Krebs cycle enzyme. | Inhibition, disrupting energy metabolism. | nih.gov |
| Mitochondrial Permeability Transition Pore (mPTP) | Regulates mitochondrial membrane permeability. | Opening is induced, leading to mitochondrial swelling and apoptosis. | nih.gov |
Role of Glutamate (B1630785) Excitotoxicity and Dysregulation of Autophagy/Mitophagy
Manganese-induced neurotoxicity is significantly mediated by excitotoxicity, a process where excessive stimulation by the neurotransmitter glutamate damages neurons. nih.govnih.gov Astrocytes, glial cells that are crucial for maintaining brain homeostasis, are a primary target of manganese and play a key role in this process. nih.govnih.gov
Glutamate Excitotoxicity: Astrocytes regulate glutamate levels in the synaptic cleft through specialized transporters, primarily glutamate transporter-1 (GLT-1) and glutamate-aspartate transporter (GLAST). nih.govnih.gov Manganese exposure impairs the function and decreases the expression of these transporters. nih.govresearchgate.net This impairment leads to the accumulation of glutamate in the synapse, causing overstimulation of neuronal glutamate receptors (like NMDA receptors) and subsequent excitotoxic neuronal injury and death. nih.govnih.gov
Dysregulation of Autophagy/Mitophagy: Autophagy is a cellular "housekeeping" process that removes damaged organelles and protein aggregates; mitophagy is the specific autophagic removal of damaged mitochondria. Manganese exposure has a dual and detrimental effect on this pathway. nih.govnih.gov While it can trigger the formation of autophagosomes as a protective response to cellular stress, it also appears to block the subsequent degradation phase of autophagy. basf.com This blockage prevents the clearance of dysfunctional mitochondria and toxic protein aggregates, leading to their accumulation and contributing to cellular damage and neurodegeneration. basf.comrsc.org
Neuronal Cell Death Mechanisms, Including Apoptosis
The culmination of manganese-induced oxidative stress, mitochondrial dysfunction, and excitotoxicity is neuronal cell death, primarily through apoptosis, a form of programmed cell death. nih.govnih.gov Apoptosis is a key cellular event underlying manganese-induced neurodegeneration. ncats.io
The apoptotic cascade is triggered by several mechanisms:
Mitochondrial Pathway: Damage to the mitochondria causes the release of cytochrome c into the cytoplasm. ncats.ionih.gov This event initiates a cascade involving the activation of caspase-9 and the executioner caspase-3. ncats.ionih.gov
Bcl-2 Family Proteins: Manganese alters the balance of the Bcl-2 family of proteins, which regulate apoptosis. It can decrease the levels of anti-apoptotic proteins (like Bcl-2) and increase the levels of pro-apoptotic proteins (like Bax), further promoting cell death. nih.gov
Endoplasmic Reticulum (ER) Stress: Manganese overexposure can also lead to the accumulation of misfolded proteins in the endoplasmic reticulum, causing ER stress. nih.govresearchgate.net Prolonged ER stress can activate caspase-12 and other pathways that converge to trigger apoptosis. nih.govnih.gov
Factors Influencing Manganese Glycinate (B8599266) Toxicity
The primary factor determining the toxicity of any manganese compound, including manganese glycinate, is the total amount of manganese absorbed and retained in the body, particularly the brain.
Impact of Chronic Exposure and Elevated Manganese Levels
The neurotoxic effects of manganese are almost exclusively associated with chronic exposure to elevated levels, whether through inhalation in occupational settings or ingestion of contaminated water. anmol.orgcdc.govresearchgate.net Acute toxicity from a single high oral dose is rare due to the body's tight regulation of intestinal absorption. hydratechnm.org
However, chronic exposure can overwhelm these homeostatic mechanisms. hydratechnm.org Inhaled manganese, for instance, can bypass the liver—the main organ for regulating manganese levels—and be transported directly to the brain. cdc.gov Once in the brain, manganese has a very slow clearance rate, allowing it to accumulate over time. mdpi.com This gradual buildup leads to the progressive development of the neurotoxic mechanisms described above, eventually culminating in the clinical symptoms of manganism. hydratechnm.orgcdc.gov Therefore, the duration and level of exposure are the most critical factors influencing manganese toxicity. researchgate.netnih.gov
Influence of Hepatic Dysfunction on Manganese Accumulation
The liver plays a central role in manganese homeostasis, primarily through hepatobiliary excretion, which is the main route for eliminating excess manganese from the body. cdc.gov Consequently, individuals with hepatic dysfunction are at a heightened risk of manganese accumulation and subsequent toxicity. nih.gov In cases of chronic liver disease, such as cirrhosis, the liver's ability to clear manganese absorbed from the diet is compromised, potentially leading to manganese overload. nih.govnih.gov
Clinical studies have demonstrated a significant link between liver failure and elevated manganese levels in the body. Patients with liver cirrhosis show markedly increased concentrations of manganese in their blood compared to healthy individuals. nih.gov This systemic increase leads to the accumulation of the metal in various tissues, most notably within the basal ganglia of the brain. nih.govnih.gov Magnetic resonance imaging (MRI) in patients with liver disease often reveals characteristic signal hyperintensities in the globus pallidi and substantia nigra, which are attributed to manganese deposition. nih.gov
The accumulation of manganese in the brain in patients with hepatic dysfunction is believed to contribute to the neurological symptoms associated with chronic hepatic encephalopathy. nih.govepa.gov The similarities between the neurological signs of manganese toxicity (manganism) and chronic hepatic encephalopathy suggest that manganese may be a key factor in the pathogenesis of this neuropsychiatric syndrome. nih.gov Research on patients with liver failure has shown that blood manganese levels and the deposits in the basal ganglia are significantly correlated with the degree of liver damage. nih.gov
Table 1: Manganese Concentrations in Liver Cirrhosis
| Parameter | Patients with Liver Cirrhosis (Median) | Control Group (Median) | Statistical Significance |
|---|---|---|---|
| Whole Blood Manganese | 34.4 µg/L | 10.3 µg/L | p = 0.0004 nih.gov |
Interactions with Other Essential and Toxic Metals
The absorption, transport, and toxicity of manganese are significantly influenced by its interactions with other metals. The metabolic pathways for manganese are closely intertwined with those of other essential and toxic elements, leading to competitive interactions.
Essential Metals:
Iron (Fe): The relationship between manganese and iron is particularly strong, as they share common absorption and transport mechanisms, including the divalent metal transporter 1 (DMT1). youtube.comnih.gov Iron deficiency leads to an upregulation of DMT1, which in turn increases the intestinal absorption of manganese. youtube.comnih.gov This inverse relationship means that individuals with low iron status are more susceptible to manganese accumulation and toxicity. nih.gov
Calcium (Ca): Manganese can interfere with calcium signaling and transport. ncats.io At high concentrations, manganese acts as a calcium channel blocker, which can affect muscle contractility and nerve function. ncats.ioncats.io Conversely, calcium levels can affect manganese metabolism. Calcium deficiency, especially when combined with low magnesium, may exacerbate the neurotoxic effects of metals like aluminum, a principle that can extend to other metal interactions. nih.gov
Zinc (Zn): High doses of zinc taken over a long period can interfere with the body's ability to absorb other minerals, including magnesium, and potentially manganese due to competition for transporters. verywellhealth.com
Magnesium (Mg): Large amounts of magnesium may decrease the body's ability to absorb iron, highlighting the competitive nature of mineral absorption. verywellhealth.com While direct interactions with this compound are not extensively detailed, the general principle of competition for absorption pathways is relevant. verywellhealth.comdrugs.com
Toxic Metals:
Lead (Pb): Like manganese, lead is a neurotoxic metal. Iron deficiency can increase the absorption of both lead and manganese. nih.gov Both metals can cause cognitive and behavioral deficits, and their toxic mechanisms may share common pathways. nih.gov
Cadmium (Cd): Iron deficiency also enhances the absorption of cadmium. nih.gov Cadmium is known to replace zinc in metallothionein, a protein involved in metal binding and detoxification, illustrating a mechanism of toxic metal interaction that could be relevant for manganese. nih.gov
Aluminum (Al): Aluminum interacts with calcium in the skeletal system and can cause neurotoxicity. nih.gov Its absorption is increased by iron deficiency, a condition that also increases manganese uptake. nih.gov
Methodologies for Toxicity Assessment in Research
In Vitro and In Vivo Acute Toxicity Evaluation
The toxicological profile of manganese compounds is assessed using a combination of in vitro (cell-based) and in vivo (animal) models. These studies are crucial for determining key toxicological parameters and understanding the substance's potential hazards.
In Vitro Evaluation: In vitro studies utilize cell lines to investigate the cytotoxic effects of manganese. Common cell lines for this purpose include human lung carcinoma cells (A549), human liver cancer cells (HepG2), and mouse macrophage cells (J774A.1), representing potential target organs like the lungs and liver, as well as the immune system. mdpi.com Assays such as the MTT assay and the neutral red uptake assay are employed to measure cell viability and determine the concentration at which the substance causes cell death. mdpi.com For example, studies on manganese oxide nanoparticles have shown dose-dependent cytotoxicity in these cell lines. mdpi.com Other in vitro assessments can include measuring the production of reactive oxygen species (ROS) and the activation of caspases, which are enzymes involved in apoptosis (programmed cell death). mdpi.com
In Vivo Evaluation: In vivo acute toxicity studies are typically conducted in animal models, such as rats, following standardized guidelines. basf.comnih.gov The primary goal is to determine the median lethal dose (LD50), which is the dose required to kill 50% of the test population after a single administration. basf.com For a product containing this compound, an oral LD50 in rats was determined to be 2,150 mg/kg. basf.com These studies also involve observing the animals for signs of toxicity, mortality, and effects on body weight and internal organs. nih.gov For instance, an in vivo acute oral toxicity test of a novel manganese complex showed no signs of toxicity or mortality in the treated animal models, indicating its relative safety at the tested doses. nih.gov
Table 2: Acute Oral Toxicity Data for a Manganese-Glycinate Containing Product
| Test Animal | Route of Administration | LD50 Value | Classification | Source |
|---|
Identification of Molecular Targets Involved in Manganese Toxicity
Research has identified several molecular targets and pathways that are disrupted by manganese overexposure, leading to cellular dysfunction and toxicity, particularly in the nervous system. nih.gov
Key molecular targets and mechanisms include:
Oxidative Stress: Manganese exposure can increase the production of reactive oxygen species (ROS) by interfering with the mitochondrial electron transport chain and promoting the oxidation of neurotransmitters like adrenaline. nih.govresearchgate.net This leads to oxidative damage to lipids, proteins, and DNA.
Mitochondrial Dysfunction: Mitochondria are a primary target of manganese toxicity. The metal can impair mitochondrial function, leading to decreased energy production and the initiation of apoptosis. researchgate.net
Neurotransmitter Systems: Manganese interferes with the metabolism and function of several neurotransmitter systems, contributing to the neurological symptoms of manganism. nih.govnih.gov
Apoptosis and Cell Signaling: Manganese can trigger programmed cell death (apoptosis) by activating key enzymes like caspases. researchgate.net It also disrupts various cell signaling pathways that are crucial for neuronal survival. nih.govresearchgate.net
Protein Aggregation: The accumulation of proteins such as α-synuclein may be influenced by manganese, contributing to neurodegenerative processes. nih.govnih.gov
Inflammasome Activation: Manganese can activate the NLRP3 inflammasome, a protein complex involved in inflammation, which contributes to neuroinflammation and synaptic dysfunction. nih.govnih.gov
Metal Transporters: The regulation of manganese in the body and brain involves specific transporters like SLC39A14, SLC39A8, and SLC30A10. Understanding these transporters is key to understanding manganese handling and toxicity. nih.govresearchgate.net
Table 3: Key Molecular Pathways Affected by Manganese Toxicity
| Pathway/Target | Effect of Manganese Overexposure | Reference |
|---|---|---|
| Oxidative Stress | Increased ROS production, depression of antioxidant enzymes | nih.govresearchgate.net |
| Mitochondrial Function | Increased electron leakage, impaired energy metabolism | researchgate.net |
| Apoptosis | Activation of caspases, induction of programmed cell death | researchgate.net |
| Neuroinflammation | Activation of NLRP3 inflammasome, synaptic dysfunction | nih.govnih.gov |
Considerations for Relevant Manganese Concentrations in In Vitro Studies
Selecting appropriate manganese concentrations is critical for the relevance and interpretation of in vitro toxicity studies. The concentrations used should reflect the levels found in the human brain under normal and pathological conditions to ensure that the experimental findings are physiologically meaningful.
Normal manganese concentrations in the human brain are estimated to be in the range of 20.0 to 52.8 µM. nih.gov Toxic responses in mammals generally occur when brain manganese concentrations are elevated by approximately threefold. nih.gov Therefore, in vitro studies aiming to investigate the toxic effects of manganese should use concentrations that result in intracellular levels between 60.1 and 158.4 µM. nih.gov Using concentrations within this range ensures that the studies are examining effects at both sub-threshold and threshold toxic levels relevant to human pathophysiology. nih.gov
In specific experimental models, such as studies on endothelial cells, manganese concentrations ranging from 0 to 10 µM have been used to investigate its effects under conditions mimicking diabetes. nih.gov Another study examining the effects of this compound on cardiac cells observed a half-maximal inhibitory effect at 0.1 mM (100 µM) and complete inhibition of contraction at 1 mM (1000 µM). ncats.io These examples highlight the importance of choosing concentrations based on the specific biological question and cell type being investigated.
Table 4: Relevant Manganese Concentrations for In Vitro Research
| Condition | Estimated Brain Mn Concentration (in vivo) | Recommended In Vitro Concentration Range | Reference |
|---|---|---|---|
| Normal/Physiological | 20.0 – 52.8 µM | - | nih.gov |
| Pathophysiological/Toxic | - | 60.1 – 158.4 µM | nih.gov |
| Specific Study (Cardiac Cells) | - | 0.1 mM (Half-maximal effect) | ncats.io |
Methodological Considerations and Future Research Directions
Experimental Design and Methodological Rigor for Manganese Glycinate (B8599266) Research
Advancing our understanding of manganese glycinate requires adherence to stringent experimental designs that can yield unambiguous and reliable data. This includes the implementation of randomized controlled trials, the use of advanced analytical techniques such as isotopic tracing, and the careful control of experimental environments.
Randomized controlled trials (RCTs) are the gold standard for evaluating the efficacy and bioavailability of nutritional compounds like this compound. A properly designed RCT minimizes bias and allows for causal inferences to be drawn. Key principles for designing RCTs for this compound research include:
Randomization: Subjects should be randomly allocated to either a treatment group receiving this compound or a control group. This helps to ensure that any observed differences between the groups are due to the treatment and not to pre-existing differences in the subjects.
Control Group: A control group is essential for comparison. This group might receive a placebo or a different form of manganese, such as manganese sulfate (B86663), to compare the relative bioavailability and efficacy.
Blinding: To prevent bias in reporting and measurement, both the subjects and the researchers should be unaware of who is receiving the treatment and who is in the control group (double-blinding).
Defined Endpoints: Clear and measurable outcomes should be established before the trial begins. For bioavailability studies, these would include measurements of manganese levels in blood, tissues, and excreta. For efficacy studies, endpoints could relate to specific physiological functions influenced by manganese, such as enzyme activity or bone formation.
A study on laying hens provides a practical example of an RCT design to compare the bioavailability of this compound and manganese sulfate. In this completely randomized design, 300 hens were divided into six treatment groups with five replications each. The results indicated that the addition of both manganese sulfate and this compound to the diet led to increased manganese absorption. researchgate.net
Interactive Data Table: Example of a Randomized Controlled Trial Design for this compound Bioavailability
| Parameter | Description |
| Study Population | e.g., Broiler chickens, 3 weeks old |
| Intervention Groups | 1. Control (basal diet) 2. Basal diet + Manganese Sulfate 3. Basal diet + this compound |
| Randomization | Simple or block randomization |
| Blinding | Double-blind (investigators and animal handlers) |
| Primary Outcome | Manganese concentration in tibia and liver |
| Secondary Outcomes | Growth performance, feed conversion ratio |
| Duration | e.g., 21 days |
Isotopic tracing is a powerful technique for accurately measuring the absorption, distribution, metabolism, and excretion of minerals. By using a labeled form of manganese, researchers can distinguish the manganese from the supplement from the manganese already present in the body. For this compound, this would involve synthesizing the chelate with a stable or radioactive isotope of manganese, such as ⁵⁴Mn.
The use of ⁵⁴Mn, a gamma-emitting radioisotope, allows for non-invasive tracking of the manganese from the glycinate complex as it moves through the body. This technique can provide precise data on the percentage of manganese absorbed from the gut and its uptake by various tissues. While direct studies using ⁵⁴Mn-labeled this compound are not prevalent in the available literature, the methodology has been established for other manganese compounds and similar chelated minerals. For instance, the production and purification of the radioisotope ⁵²Mn for use in PET imaging and its chelation with DOTA demonstrates the feasibility of working with manganese radioisotopes in a chelated form. nih.gov
Interactive Data Table: Hypothetical Isotopic Tracing Study Design
| Phase | Procedure |
| Synthesis | Synthesize this compound using ⁵⁴MnCl₂. |
| Administration | Administer a single oral dose of ⁵⁴Mn-labeled this compound to the study subjects. |
| Sample Collection | Collect blood, urine, and feces at timed intervals. At the end of the study, collect tissue samples (e.g., liver, bone). |
| Analysis | Measure ⁵⁴Mn radioactivity in the collected samples using a gamma counter. |
| Data Calculation | Calculate absorption, retention, and tissue distribution of the labeled manganese. |
When conducting studies on this compound in animal models, it is crucial to control the dietary manganese environment. The basal diet must be carefully formulated to contain a known and consistent level of manganese. This is important for several reasons:
Avoiding Deficiency or Toxicity: The manganese level in the basal diet should be sufficient to prevent deficiency symptoms but not so high as to interfere with the assessment of the supplemental manganese. domyown.com
Accurate Bioavailability Assessment: A controlled dietary environment ensures that the observed changes in manganese status are attributable to the supplemental this compound and not to variations in the basal diet.
Understanding Interactions: Controlling the levels of other dietary components that can interact with manganese absorption, such as iron, calcium, and phosphorus, is also important. nih.gov
Studies on the effects of dietary manganese on the growth and gut health of nursery pigs highlight the importance of controlled diets. In these studies, varying levels of manganese were added to a basal diet to determine their impact. aeciph.com
Data Interpretation and Reproducibility in Scientific Inquiry
The value of scientific research is contingent on the ability of others to understand, reproduce, and build upon the findings. Adherence to data management principles and the use of appropriate statistical tools are essential for achieving this.
The FAIR Data Principles provide a framework for good data management and stewardship. geoscienceworld.orgmdpi.com Applying these principles to this compound research will enhance its value and impact.
Findable: Research data, including raw data from trials and analytical measurements, should be deposited in a public repository with a persistent identifier (such as a DOI).
Accessible: The data should be retrievable by humans and machines, with clear information on how to access it.
Interoperable: Data should be in a standard format and use a common vocabulary or ontology, allowing it to be integrated with other datasets.
Reusable: The data should be well-documented with metadata that provides context and allows for proper interpretation and reuse in future studies.
Adhering to FAIR principles facilitates knowledge discovery and innovation by allowing for the integration of data from multiple studies. nih.govartal.net
Statistical modeling is a critical tool for interpreting the complex data generated from this compound research. Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques that is particularly useful for optimizing processes and understanding the interactions between several independent variables and one or more response variables. researchgate.netresearchgate.net
In the context of this compound research, RSM can be used to:
Optimize Production: Determine the optimal conditions (e.g., pH, temperature, reactant concentrations) for the synthesis of this compound to achieve the highest yield and purity.
Analyze Biological Responses: Model the relationship between the intake of this compound and various physiological responses, while considering the influence of other dietary factors. This can help to identify synergistic or antagonistic interactions. mdpi.com
Reduce the Number of Experiments: RSM designs, such as central composite design (CCD) or Box-Behnken design (BBD), can efficiently explore the effects of multiple variables, reducing the time and resources required for experimentation. frontiersin.org
For example, a study could use RSM to investigate the combined effects of this compound and vitamin D on bone density. The independent variables would be the levels of this compound and vitamin D in the diet, and the response variable would be bone mineral density. The resulting model could reveal the optimal ratio of these two nutrients for maximizing bone health.
Interactive Data Table: Example of Factors in an RSM Study for this compound
| Factor | Level 1 | Level 2 | Level 3 |
| This compound (mg/kg diet) | 20 | 60 | 100 |
| Dietary Phosphorus (%) | 0.3 | 0.5 | 0.7 |
| Dietary Calcium (%) | 0.6 | 0.8 | 1.0 |
Emerging Research Areas and Future Perspectives for this compound
The unique biochemical properties of this compound, stemming from the chelation of the essential trace mineral manganese with the amino acid glycine (B1666218), position it as a compound of interest in diverse scientific fields. Emerging research is beginning to explore its potential beyond its established role as a nutritional supplement, venturing into novel therapeutic applications, environmental science, and the development of advanced materials. Future perspectives are focused on leveraging its enhanced bioavailability and specific chemical characteristics to address challenges in medicine, environmental remediation, and analytical science.
Development of Novel Therapeutic Agents and Nutraceuticals
The exploration of this compound and its derivatives as therapeutic agents is a growing field of interest. The inherent properties of manganese as a component of critical enzymes like superoxide (B77818) dismutase, combined with the high bioavailability of the glycinate chelate, form the basis for this research. ncats.io
One significant area of investigation is in oncology. Researchers have synthesized novel manganese complexes, such as Manganese N-(2-hydroxy acetophenone) glycinate (MnNG), to overcome multidrug resistance in cancer cells. researchgate.net Studies have demonstrated that this modified glycinate complex can induce apoptosis (programmed cell death) in doxorubicin-resistant human T lymphoblastic leukemia cells, suggesting a potential new strategy in cancer chemotherapy. researchgate.net The mechanism appears to involve the generation of reactive oxygen species within the cancer cells. researchgate.net
Beyond cancer, manganese chelates are being investigated for other medical applications. This compound itself has been studied for its potential as a contrast enhancement agent in magnetic resonance imaging (MRI), particularly for cardiac imaging. ncats.io The paramagnetic properties of the manganese ion are central to this application. However, its use has been somewhat limited by toxicity concerns related to its action as a calcium channel blocker at high concentrations. ncats.io This has spurred further research into developing safer and more effective manganese-based contrast agents.
The development of new nutraceuticals remains a key perspective. mdpi.com Nutraceuticals are food-derived products that offer health benefits beyond basic nutrition. mdpi.com The focus is on creating formulations that not only prevent deficiencies but also play a role in the prevention and management of chronic conditions. mdpi.com For instance, magnesium glycinate is recognized for its high bioavailability and is often recommended for correcting magnesium deficiency, which is linked to conditions like high blood pressure and type 2 diabetes. medicalnewstoday.com Similar principles of enhanced absorption and targeted benefits are being applied to the development of next-generation this compound nutraceuticals.
Table 1: Investigational Therapeutic Applications of this compound and Derivatives
| Compound/Derivative | Investigational Use | Key Research Finding | Citation |
| Manganese N-(2-hydroxy acetophenone) glycinate (MnNG) | Oncology (overcoming multidrug resistance) | Induced apoptosis in doxorubicin-resistant leukemia cells. | researchgate.net |
| This compound (Mn(glycinate)₂) | Medical Imaging (MRI Contrast Agent) | Shows potential for cardiac imaging but has effects on L-type Ca channels at high concentrations. | ncats.io |
| Manganese Threonine Chelate | Medical Imaging (Enteric Contrast Agent) | Possesses favorable paramagnetic properties for creating a dark lumen on T1 and T2 weighted images. | nih.gov |
Exploration of Environmental Bioremediation Potential (e.g., Heavy Metal Immobilization)
The potential for manganese compounds in environmental remediation, particularly for the treatment of contaminated soil and water, is an emerging area of significant research. While studies specifically on this compound are nascent, the known properties of manganese and chelating agents provide a strong theoretical basis for its future exploration in this field. Bioremediation techniques, which use biological organisms or their products to clean up pollutants, are considered cost-effective and eco-friendly alternatives to traditional physical and chemical methods. nih.govresearchgate.net
The primary focus is on the immobilization of heavy metals. Heavy metal pollution from industrial and agricultural activities is a serious environmental concern. nih.gov Manganese compounds, particularly manganese dioxide (MnO₂), have been shown to be effective in immobilizing heavy metals like lead (Pb), copper (Cu), arsenic (As), and zinc (Zn) in contaminated soil. mdpi.com The mechanism involves adsorption and oxidation processes on the surface of the manganese compounds. mdpi.com Biochar, a carbon-rich material, is often used as a carrier or amendment to enhance this process. mdpi.commdpi.com
The role of a chelate like this compound in this context could be multifaceted. The glycinate ligand could potentially influence the mobility and bioavailability of other heavy metals in the soil, either by competing for binding sites or by altering the soil's chemical environment. The principles of competitive removal of heavy metal ions are crucial, with studies showing that materials can have preferential removal for certain metals over others. nih.gov Future research could investigate how this compound, when introduced into contaminated soil, interacts with other toxic metals and whether it can enhance their sequestration into more stable, less bioavailable forms, a process known as phytostabilization. mdpi.com
Table 2: Mechanisms in Bioremediation Relevant to Manganese Compounds
| Remediation Mechanism | Description | Potential Relevance for this compound | Citation |
| Biosorption/Adsorption | Pollutants bind to the surface of a biological material or mineral compound. | The mineral component (manganese) could adsorb heavy metals, a process potentially influenced by the glycinate ligand. | nih.govmdpi.com |
| Bio-oxidation | Microorganisms mediate the oxidation of manganese (Mn²⁺), often leading to the formation of manganese oxides that can sequester other metals. | The introduction of bioavailable manganese via this compound could fuel microbial oxidation processes. | nih.gov |
| Immobilization | Contaminants are converted into a less mobile and less toxic form. | This compound could contribute to the immobilization of other heavy metals by altering soil chemistry and promoting sequestration. | mdpi.commdpi.com |
Research into Next-Generation Manganese Chelates with Enhanced Properties
To expand the utility of manganese compounds in agriculture, medicine, and industry, research is actively pursuing the development of next-generation manganese chelates with enhanced properties such as improved stability, efficacy, and safety. nih.gov The goal is to design molecules that deliver manganese more effectively while minimizing undesirable interactions.
In agriculture, the stability of manganese chelates in different soil types and pH conditions is critical for ensuring nutrient availability to crops. researchgate.net While traditional chelates like EDTA are effective, there is interest in biodegradable alternatives like N-(1,2-dicarboxyethyl)-D,L-aspartic acid (IDHA) to create more environmentally friendly fertilizers. researchgate.net Research compares the performance of various chelates and complexes, such as lignosulfonates and gluconates, to find options that maintain manganese solubility in challenging soil environments, like calcareous soils. researchgate.net Another approach involves creating mixed-ligand chelates, such as combining EDTA and N-hydroxyethylethylenediaminetriacetic acid (HEDTA), to produce manganese solutions with superior freeze-thaw stability for industrial and agricultural use. google.com
In the medical field, the development of new manganese chelates for MRI is a major focus. While gadolinium-based agents are standard, concerns about their safety have driven the search for alternatives. nih.gov Manganese (II) is a promising candidate due to its favorable physicochemical characteristics. nih.gov Research is centered on designing novel ligands that form stable complexes with manganese, enhancing its relaxivity (the property that generates MRI contrast) while ensuring it is safely cleared from the body. For example, new complexes involving dithiocarbamates and threonine have been synthesized and tested as potential MRI contrast agents, showing promising results in preclinical studies. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthesis methods for Manganese Glycinate to ensure high purity and yield?
- Methodological Answer : Synthesis should involve chelation under controlled pH (6–7) and temperature (40–50°C) to stabilize the Mn²⁺-glycine complex. Purity can be verified via elemental analysis (e.g., ICP-OES for Mn content) and spectroscopic methods (FTIR to confirm glycinate coordination) . For reproducibility, document molar ratios, reaction time, and purification steps (e.g., recrystallization) in line with standardized protocols for metal-amino acid chelates .
Q. How can researchers characterize the structural integrity and stability of this compound under varying physiological conditions?
- Methodological Answer : Use thermogravimetric analysis (TGA) to assess thermal stability and UV-Vis spectroscopy to monitor dissociation in simulated gastric/intestinal fluids. Structural integrity in aqueous solutions can be evaluated via X-ray diffraction (XRD) or nuclear magnetic resonance (NMR) to detect ligand displacement. Stability studies should include pH-dependent solubility tests (pH 2–8) and competitive binding assays with ions like Ca²⁺ or Fe²⁺ .
Q. What methodological approaches are recommended for assessing the bioavailability of this compound in animal models compared to inorganic manganese sources?
- Methodological Answer :
- Experimental Design : Use a randomized control trial (RCT) with groups receiving MnSO₄ (inorganic control) vs. This compound. Monitor Mn absorption via fecal/urinary excretion analysis and tissue Mn content (e.g., liver, bone) using ICP-MS .
- Statistical Analysis : Apply ANOVA with post-hoc tests to compare bioavailability metrics (e.g., area under the curve, AUC).
| Parameter | This compound Group | Inorganic Mn Group |
|---|---|---|
| Tissue Mn Retention (%) | 45 ± 3.2 | 28 ± 2.8 |
| Absorption Efficiency | 1.8-fold higher | Baseline |
| Example data from avian studies ( ). |
Advanced Research Questions
Q. How should researchers design experiments to investigate the molecular mechanisms of this compound's cellular uptake and metabolic pathways?
- Methodological Answer :
- In Vitro Models : Use Caco-2 cell monolayers to simulate intestinal uptake. Apply kinetic assays (e.g., Michaelis-Menten) with inhibitors (e.g., DMT1 blockers) to identify transport pathways .
- Isotopic Tracing : Use ⁵⁴Mn-labeled glycinate to track Mn distribution in hepatocytes or neuronal cells via autoradiography or synchrotron X-ray fluorescence (SXRF) .
- Omics Integration : Combine transcriptomics (RNA-seq) and proteomics to identify Mn-regulated genes/proteins (e.g., MnSOD, arginase) .
Q. What strategies are effective in resolving contradictions between in vitro and in vivo data on this compound's efficacy?
- Methodological Answer :
- Dose-Response Calibration : Ensure in vitro doses (µM range) mirror physiologically relevant in vivo concentrations (mg/kg).
- Matrix Interference Control : Account for dietary components (e.g., phytates) in animal feed that may chelate Mn in vivo but not in vitro .
- Meta-Analysis : Systematically compare studies using tools like PRISMA guidelines to identify confounding variables (e.g., species differences, Mn baseline status) .
Q. What advanced analytical techniques are critical for quantifying this compound in complex biological matrices while minimizing matrix interference?
- Methodological Answer :
- Speciation Analysis : Use HPLC-ICP-MS to differentiate this compound from free Mn²⁺ or other Mn complexes in serum/tissue homogenates .
- Sample Preparation : Employ solid-phase extraction (SPE) with chelating resins to isolate Mn-glycinate from interfering ions (e.g., Fe³⁺, Zn²⁺) .
- Validation : Follow ICH guidelines for accuracy (spike recovery tests), precision (inter-day CV < 15%), and limit of detection (LOD < 0.1 ppm) .
Key Methodological Considerations
- Ethical and Reproducibility Standards : Adopt FINER criteria (Feasible, Novel, Ethical, Relevant) for hypothesis formulation and ensure raw data/statistical code are archived in repositories like Figshare or Zenodo .
- Data Presentation : Avoid duplicating tables/figures in results and discussion sections. Use schematics (e.g., uptake pathways) to contextualize findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
